Picloxydine
Description
structure
Structure
2D Structure
Properties
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLPFSAZFGQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863586 | |
| Record name | 1,1'-(1,4-Piperazinediylbis(imidocarbonyl))bis(3-(p-chlorophenyl)guanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-92-0 | |
| Record name | Picloxydine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picloxydine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picloxydine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13607 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1'-(1,4-Piperazinediylbis(imidocarbonyl))bis(3-(p-chlorophenyl)guanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picloxydine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLOXYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YC2PY3AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Picloxydine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picloxydine, a cationic biguanide antiseptic, exerts its antimicrobial effect through a multi-step mechanism primarily targeting the bacterial cell envelope. This guide elucidates the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes. The primary mode of action involves a rapid electrostatic attraction between the positively charged this compound molecules and the negatively charged components of the bacterial cell wall. This initial binding is followed by the disruption of the cell wall and plasma membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death. This bactericidal action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Core Mechanism of Action: Electrostatic Interaction and Membrane Disruption
The fundamental mechanism of this compound's antimicrobial activity is a rapid, concentration-dependent process initiated by the electrostatic interaction between the cationic biguanide and the anionic components of the bacterial cell surface.
-
Initial Electrostatic Binding: this compound is a positively charged molecule at physiological pH. In contrast, bacterial cell surfaces are rich in negatively charged molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This charge differential drives the initial, strong electrostatic binding of this compound to the bacterial cell wall.[1]
-
Cell Wall and Membrane Disruption: Following the initial binding, this compound molecules are believed to displace divalent cations (Mg²⁺ and Ca²⁺) that are essential for the structural integrity of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria. This displacement leads to a disorganization of the cell wall and underlying plasma membrane. The destructive effect on the bacterial cell wall and plasma membrane results in increased permeability, allowing the leakage of vital intracellular components, such as potassium ions, nucleotides, and proteins, culminating in cell lysis.[1]
The following diagram illustrates the proposed signaling pathway of this compound's interaction with a bacterial cell.
References
Picloxydine: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picloxydine is a bisbiguanide antiseptic agent recognized for its broad-spectrum antimicrobial and antiplaque activity. Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the treatment of superficial eye infections such as trachoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed methodologies for key analytical and microbiological experiments are outlined, and its antimicrobial activity is contextualized through its effects on bacterial cell integrity.
Chemical Structure and Identity
This compound is a symmetrical molecule featuring a central piperazine ring linked to two p-chlorophenylguanidinoformimidoyl groups.
-
IUPAC Name: 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide[1][2]
-
Canonical SMILES: C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N[1]
-
InChI Key: YNCLPFSAZFGQCD-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 475.38 g/mol | [1][3][4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 274 °C (as dihydrochloride salt) | [7] |
| pKa (Strongest Basic) | 10.07 (Predicted) | [8] |
| logP | 1.8 (Predicted) | [1] |
| Solubility | DMSO: 11.36 mg/mL (23.90 mM) with heating and pH adjustment | [3][9] |
| Water Solubility | 0.0577 mg/mL (Predicted) | [8] |
Pharmacological Properties and Mechanism of Action
This compound is a broad-spectrum antiseptic with bactericidal and bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[10][11] Its mechanism of action is primarily attributed to its cationic nature, which facilitates its interaction with negatively charged components of the bacterial cell envelope.
The proposed mechanism involves an initial electrostatic binding of the positively charged this compound molecules to the negatively charged bacterial cell wall and plasma membrane. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.
Caption: Proposed mechanism of action of this compound against bacterial cells.
Experimental Protocols
This section outlines the general methodologies for key experiments related to the characterization and evaluation of this compound.
Synthesis of this compound
-
Synthesis of N-(4-chlorophenyl)dicyandiamide: This intermediate can be synthesized from 4-chloroaniline and dicyandiamide.
-
Condensation Reaction: Reaction of piperazine with two equivalents of N-(4-chlorophenyl)dicyandiamide in a suitable solvent and under appropriate temperature conditions.
-
Purification: The crude product would likely be purified by recrystallization from a suitable solvent to yield pure this compound.
-
Characterization: The final product would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.
Determination of Physicochemical Properties
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are prepared.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Spectrophotometric Measurement: A constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorption is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of this compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Determination: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Antibacterial Activity
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Investigation of Mechanism of Action
-
Bacterial Culture Preparation: The test bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low ionic strength buffer.
-
Treatment with this compound: The bacterial suspension is treated with various concentrations of this compound.
-
Zeta Potential Measurement: The zeta potential of the bacterial suspension is measured using a Zetasizer. A change in the zeta potential towards a more positive value upon addition of this compound indicates the binding of the cationic antiseptic to the negatively charged bacterial surface.
-
Sample Preparation: Bacterial cells are treated with a bactericidal concentration of this compound for a specified time.
-
Fixation: The treated cells are fixed with a suitable fixative, such as glutaraldehyde.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.
-
Drying: The dehydrated samples are critical-point dried.
-
Coating: The dried samples are coated with a thin layer of a conductive material, such as gold-palladium.
-
Imaging: The coated samples are observed under a scanning electron microscope to visualize any morphological changes, such as cell wall disruption or lysis, compared to untreated control cells.
Caption: A logical workflow for the synthesis, characterization, and evaluation of this compound.
Clinical Applications
This compound is primarily used in ophthalmology as a topical antiseptic. It is formulated as eye drops for the treatment of superficial bacterial infections of the eye and its adnexa.[11] A notable application is in the treatment of trachoma, a chronic infectious disease of the eye caused by Chlamydia trachomatis.[3][9]
Conclusion
This compound is a well-established bisbiguanide antiseptic with a clear chemical structure and a mechanism of action centered on the disruption of bacterial cell membranes. Its physicochemical properties make it suitable for topical formulations, particularly in ophthalmology. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound, which can be valuable for researchers and professionals in the field of drug development and antimicrobial research. Further investigation into detailed synthetic methodologies and the exploration of its efficacy against a broader range of microorganisms could expand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-双(3-氨丙基)哌嗪 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(4-Chlorophenyl)-3-cyanoguanidine | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0339579A2 - Piperidine compositions and their preparation and use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of Picloxydine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picloxydine is a bisbiguanide antiseptic agent recognized for its broad-spectrum antibacterial activity. Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the treatment of eye infections such as trachoma and for pre- and post-operative disinfection.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and antimicrobial properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.
This compound's primary mechanism of action involves the electrostatic interaction of its cationic molecules with the negatively charged components of bacterial cell walls.[2][3] This binding disrupts the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell lysis and death.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide | [1] |
| CAS Number | 5636-92-0 | [1] |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ | [1] |
| Molecular Weight | 475.38 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 274 °C (dihydrochloride salt) | [5] |
| Solubility | Soluble in DMSO | [4] |
Synthesis of this compound
The synthesis of this compound was first reported by James and Wiggins in British Patent 855,017 and U.S. Patent 3,101,336, and later described in the Journal of Medicinal Chemistry in 1968. The synthesis is a multi-step process commencing with the reaction of piperazine with sodium dicyanamide, followed by conversion to a guanyl derivative and final condensation with p-chloroaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,4-Piperazinedicarboximidamide
Step 2: Synthesis of 1,1'-(Piperazinediyl-1,4-di-imidocarbonyl)-bis-(3-p-chlorophenylguanidine) (this compound)
The following protocol is adapted from the general procedures described in the historical literature.
-
Reactants:
-
1,4-Piperazinedicarboximidamide dihydrochloride
-
p-Chlorophenyl dicyandiamide
-
Suitable solvent (e.g., water, ethanol)
-
Acid or base for pH adjustment
-
-
Procedure:
-
A solution of 1,4-piperazinedicarboximidamide dihydrochloride is prepared in a suitable solvent.
-
p-Chlorophenyl dicyandiamide is added to the solution.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.
-
The crude this compound is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Antimicrobial Activity of this compound
This compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in numerous in vitro studies.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial isolates.
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Source |
| Coagulase-negative Staphylococci (CoNS) | Antibiotic-resistant and susceptible | ≥13.56 | Not Reported | |
| Staphylococcus aureus | Antibiotic-resistant and susceptible | ≥13.56 | Not Reported | |
| Escherichia coli | Conjunctival Isolate | 54.25 | ≥54.25 | |
| Pseudomonas luteola | Conjunctival Isolate | 13.56 | ≥27.12 | |
| Pseudomonas aeruginosa | Conjunctival Isolate | >217.00 | Not Reported |
Experimental Protocol: Determination of MIC and MBC
The MIC and MBC values are typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Mueller-Hinton broth (MHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Mechanism of Action
The bactericidal effect of this compound is attributed to its ability to disrupt the bacterial cell membrane.
References
- 1. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]
- 2. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
Picloxydine's Bactericidal Effect on Bacterial Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picloxydine is a cationic biguanide antiseptic agent that exhibits broad-spectrum bactericidal activity. Its primary mechanism of action involves a rapid and destructive interaction with the bacterial cell envelope, leading to a loss of structural integrity and subsequent cell death. This technical guide provides an in-depth analysis of this compound's bactericidal effect on bacterial cell walls, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the mechanisms and workflows involved. The information presented is intended to support further research and development of this compound as an effective antimicrobial agent.
Core Mechanism of Action: Electrostatic Interaction and Cell Wall Disruption
This compound's bactericidal activity is initiated by an electrostatic attraction between the positively charged biguanide molecules and the negatively charged components of the bacterial cell wall. This initial binding is a critical step that leads to a cascade of disruptive events.
-
Gram-Negative Bacteria: In Gram-negative bacteria, the outer membrane, rich in negatively charged lipopolysaccharides (LPS), serves as the initial target. The binding of this compound displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane. This is followed by interaction with the peptidoglycan layer and the inner cytoplasmic membrane.
-
Gram-Positive Bacteria: In Gram-positive bacteria, the thick peptidoglycan layer is interspersed with negatively charged teichoic and lipoteichoic acids, which are the primary binding sites for this compound.
Following this initial binding, this compound exerts a destructive effect on both the cell wall and the underlying plasma membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis[1][2]. This direct, physical mechanism of action is advantageous as it is less likely to be compromised by the development of resistance mechanisms that target specific metabolic pathways.
Quantitative Analysis of Bactericidal Activity
The efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species.
| Bacterial Species | Gram Stain | Test | Concentration (µg/mL) | Reference |
| Staphylococcus spp. | Positive | Bactericidal | 15.6 - 31.2 | [1] |
| Escherichia coli | Negative | Not Specified | Data Not Available | |
| Pseudomonas luteola | Negative | Not Specified | Data Not Available | |
| Pseudomonas aeruginosa | Negative | Not Specified | Data Not Available |
Note: While studies confirm activity against the listed Gram-negative bacteria, specific MIC/MBC values were not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed to investigate the bactericidal effects of this compound on bacterial cell walls.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Materials:
-
This compound dihydrochloride stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Spectrophotometer (for inoculum standardization)
-
Agar plates
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (MHB with inoculum, no this compound) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Analysis of Cell Surface Interaction via Zeta Potential Measurement
This protocol outlines the measurement of changes in the bacterial surface charge upon interaction with this compound.
Objective: To quantify the binding of cationic this compound molecules to the negatively charged bacterial cell surface.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound dihydrochloride solutions of varying concentrations
-
Low ionic strength buffer (e.g., 1 mM KCl, pH 7.0)
-
Centrifuge
-
Zeta potential analyzer (e.g., Zetasizer Nano ZS)
Procedure:
-
Bacterial Cell Preparation:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet three times with the low ionic strength buffer to remove residual media components.
-
Resuspend the final pellet in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
-
Treatment with this compound:
-
To aliquots of the bacterial suspension, add increasing concentrations of this compound.
-
Include a control sample with no this compound.
-
Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
-
Zeta Potential Measurement:
-
Introduce each sample into the measurement cell of the zeta potential analyzer.
-
Measure the electrophoretic mobility of the bacterial cells. The instrument software will convert this to the zeta potential value in millivolts (mV).
-
Perform measurements in triplicate for each concentration.
-
-
Data Analysis:
-
Plot the mean zeta potential (mV) as a function of the this compound concentration.
-
A neutralization of the negative surface charge (a shift in zeta potential towards zero or positive values) indicates the binding of the cationic this compound molecules.
-
Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)
This protocol provides a method to visualize the ultrastructural damage to bacterial cell walls caused by this compound.
Objective: To observe the morphological alterations, such as membrane disruption and cell lysis, induced by this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound dihydrochloride solution (at a bactericidal concentration)
-
Phosphate-buffered saline (PBS)
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer
-
Sputter coater with a noble metal target (e.g., gold-palladium)
-
Scanning Electron Microscope
Procedure:
-
Sample Preparation and Treatment:
-
Grow bacteria on sterile coverslips or treat a liquid culture with a bactericidal concentration of this compound for a specified time (e.g., 1 hour).
-
Include an untreated control.
-
-
Fixation:
-
Gently wash the samples with PBS.
-
Fix the bacterial cells with the primary fixative for 2 hours at room temperature.
-
Rinse the samples three times with 0.1 M cacodylate buffer.
-
Post-fix with the secondary fixative for 1 hour.
-
Rinse the samples again three times with 0.1 M cacodylate buffer.
-
-
Dehydration:
-
Dehydrate the samples through a graded ethanol series, with 15-minute incubations at each concentration.
-
Perform the final 100% ethanol step three times.
-
-
Drying and Coating:
-
Critical point dry the samples to preserve their three-dimensional structure.
-
Mount the dried samples on SEM stubs.
-
Sputter coat the samples with a thin layer of a conductive metal to prevent charging under the electron beam.
-
-
Imaging:
-
Observe the samples in a scanning electron microscope at an appropriate accelerating voltage.
-
Capture images of both treated and untreated bacteria, focusing on differences in cell morphology, surface texture, and integrity.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the proposed mechanism of action.
Caption: Experimental workflows for bactericidal analysis.
Caption: this compound's mechanism of bactericidal action.
Conclusion
This compound's bactericidal effect is characterized by a rapid, non-specific, and physically disruptive interaction with the bacterial cell wall and plasma membrane. This mechanism, driven by electrostatic forces, leads to cell lysis and is effective against both Gram-positive and Gram-negative bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound's antimicrobial properties. Further research to establish a broader range of MIC and MBC values against clinically relevant pathogens is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Physical and Chemical Characteristics of Picloxydine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picloxydine is a heterocyclic bisbiguanide antiseptic agent recognized for its broad-spectrum antibacterial and antiplaque activity.[1][2] Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the topical treatment of eye infections like trachoma.[1][3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, offering valuable data and procedural insights for research, drug development, and quality control purposes.
Chemical Identity
This compound is chemically identified as 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide.[4] It is often used in its dihydrochloride salt form to enhance solubility and stability.[2][5]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound and its dihydrochloride salt are summarized below. These parameters are critical for formulation development, analytical method development, and understanding its physiological behavior.
Table 1: General Physicochemical Properties
| Property | This compound | This compound Dihydrochloride | Data Source(s) |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ | C₂₀H₂₆Cl₄N₁₀ | [1][2][3][4],[5][6][7] |
| Molecular Weight | 475.38 g/mol | 548.30 g/mol | [1][2][4],[5][6] |
| CAS Number | 5636-92-0 | 19803-62-4 | [1][2][3][4],[2][5][6] |
| Appearance | White to off-white solid | Crystals from water | [1],[2] |
| Melting Point | Not specified | 274 °C | [2] |
| pKa (Strongest Basic) | 10.07 (Predicted) | Not specified | [8] |
Table 2: Solubility Data
| Solvent | Solubility of this compound | Remarks | Data Source(s) |
| Water | 0.0577 mg/mL (Predicted) | Low aqueous solubility | [8] |
| DMSO | 11.36 mg/mL | Requires ultrasonic and warming; pH adjustment to 5 with HCl and heating to 60°C may be necessary. | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 3: Key Spectroscopic Information
| Technique | Data Highlights | Data Source(s) |
| ¹³C NMR | Spectra available | [4] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 127 | [4] |
| UV-Vis Spectroscopy | No specific public data available |
Mechanism of Action
The antibacterial action of this compound is attributed to its cationic nature. The positively charged molecules electrostatically bind to the negatively charged components of the bacterial cell wall.[9] This interaction disrupts the integrity of the cell wall and plasma membrane, leading to cell lysis and the release of intracellular contents, resulting in a bactericidal effect.[9]
Figure 1: Proposed Mechanism of Action for this compound
Experimental Protocols
The following sections detail the standard methodologies that can be employed to determine the key physicochemical characteristics of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][10]
-
Preparation: Prepare buffer solutions at various physiological pH values (e.g., pH 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of this compound to a flask containing a known volume of the buffer solution.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid-base dissociation constant (pKa).[5][9]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting sigmoid titration curve.[9]
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermal analysis technique used to determine the melting point and heat of fusion.[12][13]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum DSC pan and hermetically seal it.[12][14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/minute) under an inert nitrogen atmosphere.[13]
-
Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The melting point (Tm) is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[15][16]
NMR Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.[7][17]
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[18]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.[19][20]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).[20]
-
Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).[20][21]
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and analyze fragmentation patterns to gain further structural information.
Visualized Workflows
Characterization Workflow
The comprehensive characterization of a new chemical entity like this compound follows a structured workflow to ensure all critical parameters are assessed.
Figure 2: General Workflow for Physicochemical Characterization
Relationship between this compound and its Dihydrochloride Salt
This compound is often converted to its dihydrochloride salt to improve its pharmaceutical properties, particularly solubility.
Figure 3: Relationship of this compound and its Salt Form
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
- 4. A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]
- 7. books.rsc.org [books.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. qualitest.ae [qualitest.ae]
- 15. s4science.at [s4science.at]
- 16. scielo.br [scielo.br]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. chem.uiowa.edu [chem.uiowa.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. zefsci.com [zefsci.com]
- 21. uab.edu [uab.edu]
The Solubility Profile of Picloxydine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design and formulation development. This technical guide provides a comprehensive overview of the available solubility data for Picloxydine, a bisbiguanide antiseptic, in various common research solvents. Due to the limited availability of public data on this compound, solubility information for the structurally similar compound Chlorhexidine is also included for comparative reference.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound and its structurally related compound, Chlorhexidine, in several research solvents. It is important to note that experimental conditions can significantly impact solubility, and the data presented here should be considered as a guide.
| Compound | Solvent | Form | Solubility | Conditions |
| This compound | Dimethyl Sulfoxide (DMSO) | Base | 11.36 mg/mL (23.90 mM) | Ultrasonic and warming, pH adjusted to 5 with HCl, and heated to 60°C[1][2] |
| This compound | Water | Base | 0.0577 mg/mL | Predicted value[3] |
| Chlorhexidine | Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~10 mg/mL | Not specified[4] |
| Chlorhexidine | Ethanol | Hydrochloride | ~10 mg/mL | Not specified[4] |
| Chlorhexidine | Dimethylformamide (DMF) | Hydrochloride | ~10 mg/mL | Not specified |
| Chlorhexidine | Water (Aqueous Buffers) | Hydrochloride | Sparingly soluble | Not specified[4] |
| Chlorhexidine | 1:1 DMSO:PBS (pH 7.2) | Hydrochloride | ~0.5 mg/mL | Not specified[4] |
| Chlorhexidine | Water | Diacetate | 19 mg/mL | Not specified[5] |
| Chlorhexidine | 96% Ethanol | Diacetate | ~67 mg/mL (1 part in 15 parts) | Not specified[5] |
| Chlorhexidine | Alcohol, Glycerol, Propylene Glycol, Polyethylene Glycols | Diacetate | Soluble | Not specified[5] |
Note: There is a lack of publicly available, experimentally determined quantitative solubility data for this compound in several common research solvents, including ethanol, methanol, and acetone. One source qualitatively states that this compound is soluble in DMSO[6].
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a substance.
Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess amount of the solid compound to a specific solvent in a flask. The resulting mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution. After this equilibration period, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility of the compound in that particular solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a research compound like this compound.
Caption: A generalized workflow for determining the solubility of a chemical compound.
It is important to note that for weakly ionizable compounds, the pH of the solution can significantly influence solubility. Therefore, for aqueous solutions, conducting solubility experiments in buffered media at different pH values is recommended to obtain a comprehensive solubility profile. The purity of both the compound and the solvent, as well as precise temperature control, are critical factors for obtaining accurate and reproducible solubility data.
References
Initial Research Findings on the Efficacy of Picloxydine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes initial research findings on the effectiveness of Picloxydine, a bisbiguanide antiseptic primarily used in ophthalmic applications. The following sections present quantitative data on its antimicrobial activity, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.
Quantitative Assessment of this compound's Efficacy
This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple antibiotics.[1] The quantitative data from various studies are summarized below.
Table 1: In Vitro Efficacy of this compound Against Ocular Isolates
| Bacterial Species | Number of Isolates | Resistance Profile | This compound Concentration | Outcome | Source |
| Coagulase-negative Staphylococci (CoNS) | 39 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |
| Staphylococcus aureus | 5 | 1 susceptible, 4 resistant | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |
| Escherichia coli | 1 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |
| Pseudomonas luteola | 1 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |
| Gram-positive conjunctival isolates | 10 | Antibiotic-susceptible and MDR | 434 µg/mL (Vitabact® eye drops) | Total loss of Colony Forming Units (CFU) after 15 min incubation | [1] |
| Escherichia coli | - | - | 434 µg/mL (Vitabact® eye drops) | Total loss of CFU after 15 min incubation | [1] |
| Pseudomonas aeruginosa | - | - | 434 µg/mL (Vitabact® eye drops) | Total loss of CFU after 15 min incubation | [1][2] |
| Staphylococcus epidermidis | 63 | - | - | 1.6% resistance rate | [3] |
| Gram-negative conjunctival isolates | - | - | - | Bactericidal activity demonstrated | [4] |
| Chlamydia trachomatis | - | - | - | Significantly more active than povidone-iodine in infected cell cultures | [3] |
Table 2: Clinical Efficacy of this compound in Neonatal Dacryocystitis
| Treatment Group | Number of Eyes | Treatment Regimen | Recovery without Probing | Relapses Requiring Re-probing | Source |
| Group 1 (Standard) | 275 | Tobramycin, Chloramphenicol, or Tetracycline | 6.1% | 12.3% | [5] |
| Group 2 (this compound-based) | 118 | This compound (Vitabact®) based on sensitivity | 31.8% | 0% | [5] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the effectiveness of this compound.
In Vitro Susceptibility Testing (Microdilution Method)
This protocol was utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.[1][2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound solution of known concentration.
-
Bacterial isolates from conjunctival swabs.
-
Nutrient broth (e.g., Mueller-Hinton broth).
-
96-well microtiter plates.
-
Spectrophotometer or visual inspection.
Procedure:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count per milliliter.
-
Serial Dilution: A serial two-fold dilution of the this compound solution is prepared in the nutrient broth directly within the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Bactericidal Effect Assessment
This protocol was used to assess the bactericidal activity of a commercially available this compound eye drop solution (Vitabact®).[1]
Objective: To determine if this compound actively kills bacteria.
Materials:
-
Vitabact® eye drops (0.05% this compound, 434 µg/mL).
-
Bacterial isolates.
-
Nutrient agar plates.
Procedure:
-
Bacterial Suspension: A suspension of the test bacteria is prepared.
-
Incubation: The bacterial suspension is incubated for 15 minutes in the Vitabact® eye drop solution.
-
Plating: After incubation, a sample of the mixture is plated onto nutrient agar plates.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
Result Interpretation: The complete absence of colony-forming units on the agar plate indicates a total loss of viability and confirms the bactericidal effect.
Clinical Study on Neonatal Dacryocystitis
This study compared a treatment regimen including this compound with standard antibiotic therapy.[5]
Objective: To evaluate the clinical and functional outcomes of this compound-based treatment in newborns with dacryocystitis.
Methodology:
-
Study Groups: Two groups of children with neonatal dacryocystitis were formed.
-
Group 1 (n=275 eyes): Received outpatient treatment with tobramycin, chloramphenicol, or tetracycline without prior microbial sensitivity testing.
-
Group 2 (n=118 eyes): Received treatment based on the microbial spectrum of pathogens and their sensitivity to antibiotics, which included this compound (Vitabact®).
-
-
Data Collection: The primary outcomes measured were the rate of recovery without the need for lacrimal tract probing and the incidence of relapses requiring re-probing.
-
Microbiological Analysis: For Group 2, conjunctival swabs were taken to identify the causative pathogens and determine their antibiotic sensitivity, with a high sensitivity (94.1%) observed for this compound.[5]
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.
Caption: Proposed mechanism of action of this compound on bacterial cells.[4]
Caption: General experimental workflow for evaluating this compound's effectiveness.
References
- 1. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and laboratory validation and experience of this compound use in the treatment of neonatal dacryocystitis | Galeeva | Russian Ophthalmological Journal [roj.igb.ru]
Structural analogs and derivatives of Picloxydine
An In-Depth Technical Guide to the Structural Analogs and Derivatives of Picloxydine
Abstract
This compound is a cationic bis-biguanide antiseptic known for its broad-spectrum antimicrobial activity. Its chemical architecture, characterized by two p-chlorophenyl biguanide moieties linked by a central piperazine ring, offers multiple sites for structural modification to develop novel derivatives with enhanced efficacy, reduced toxicity, or improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound. It covers synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols relevant to the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction to this compound
This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the bis-biguanide class of compounds.[1] Structurally, it is related to other well-known antiseptics such as chlorhexidine and alexidine.[2][3] Its molecular framework consists of two N'-(4-chlorophenyl)guanidine units connected via a piperazine linker.[4] At physiological pH, the biguanide groups are protonated, rendering the molecule polycationic. This positive charge is fundamental to its mechanism of action, which involves strong electrostatic interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[5] this compound is utilized primarily in ophthalmic solutions and as a general antiseptic.[4]
The development of structural analogs aims to optimize the therapeutic index of this compound by modulating its activity spectrum, potency, and safety profile. Key areas for structural modification include the terminal aromatic rings, the biguanide moieties, and the central linker.
Core Structure and Sites for Modification
The this compound molecule can be deconstructed into three key components, each presenting opportunities for chemical modification to generate structural analogs and derivatives:
-
Terminal Aryl Groups: The two para-chlorophenyl rings at either end of the molecule are critical for its lipophilic character. Modifications here can influence membrane interaction and overall potency.
-
Biguanide Units: These polybasic groups are essential for the molecule's cationic nature and its initial binding to microbial surfaces.
-
Central Linker: The piperazine ring serves as a rigid spacer between the two biguanide arms. Replacing or modifying this linker can alter the molecule's flexibility, spatial orientation, and distance between the cationic centers, which are crucial for activity.
Synthesis of this compound Analogs
The synthesis of bis-biguanides is well-established and can be adapted for this compound derivatives. The primary method involves the condensation of a substituted cyanoguanidine with an appropriate diamine linker or the reaction of an amine hydrochloride with dicyandiamide.[6]
General Synthetic Pathways:
-
Route A: Cyanoguanidine Condensation: This is the most common approach. It involves reacting two equivalents of an aryl cyanoguanidine (e.g., 4-chlorophenyl-cyanoguanidine) with a diamine linker (e.g., piperazine). The reaction is typically heated in a suitable solvent.
-
Route B: Dicyandiamide Reaction: An alternative involves heating an amine hydrochloride salt with dicyandiamide, often under microwave irradiation to improve yields and reduce reaction times.
Modifications to generate analogs would involve using different starting materials. For example, substituting 4-chloroaniline with other substituted anilines would yield derivatives with modified terminal aryl groups. Similarly, using different diamines in place of piperazine would produce analogs with varied central linkers.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of bis-biguanides is highly dependent on their molecular structure. Studies on chlorhexidine, alexidine, and other related compounds have established key SAR principles that are directly applicable to the design of this compound derivatives.[7][8]
Key determinants for antimicrobial activity include:
-
Terminal Group Lipophilicity: The nature of the terminal groups (aryl or alkyl) significantly impacts potency. Increased lipophilicity generally leads to enhanced antimicrobial activity, likely due to improved partitioning into the bacterial membrane.[7] Studies have shown that replacing chlorophenyl groups with alkyl chains can enhance activity.[7]
-
Central Linker Length: The length and flexibility of the linker connecting the two biguanide moieties are critical. For bis-biguanides with aliphatic linkers, such as chlorhexidine (hexamethylene) and alexidine (ethylhexyl), a minimum bridge length of six carbon atoms is often considered optimal for potent antiplaque activity.[9] The rigid piperazine linker in this compound provides a specific spatial arrangement that could be modulated by using more flexible or longer chain diamines.
-
Overall Molecular Configuration: The bis-biguanide configuration itself is a crucial requirement for high efficacy compared to single guanide or biguanide structures.[4][8]
Table 1: Summary of Structure-Activity Relationships for Bis-Biguanide Analogs
| Structural Modification Site | Change | Effect on Antimicrobial Activity | Rationale / Comments |
| Terminal Aryl Group | Replace p-chlorophenyl with alkyl chains (e.g., hexyl, octyl) | Generally Increased | Increases lipophilicity, enhancing membrane interaction.[7] |
| Vary substituent on the phenyl ring (e.g., -F, -Br, -CH₃) | Variable | Modulates electronic properties and lipophilicity; effects must be empirically determined. | |
| Central Linker | Replace piperazine with a flexible alkyl chain (e.g., hexamethylene) | Potentially Increased | Optimal activity is often seen with a C6-C8 aliphatic linker, which allows for greater conformational freedom to interact with membrane components.[9] |
| Replace piperazine with a longer or shorter rigid linker | Potentially Decreased | The specific distance conferred by the piperazine ring may be optimal for certain targets; deviations could reduce efficacy. | |
| Biguanide Moiety | N-alkylation | Generally Decreased | Substitution on the biguanide nitrogens can interfere with the cationic charge distribution and hydrogen bonding capabilities essential for target binding. |
Mechanism of Action
The antimicrobial action of this compound, like other bis-biguanides, is a multi-step process initiated by its polycationic nature.
-
Adsorption to Bacterial Surface: The positively charged this compound molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[5]
-
Membrane Disruption: Following initial binding, the molecule disrupts the integrity of the cytoplasmic membrane. This is concentration-dependent; at low concentrations, it acts bacteriostatically by causing leakage of low-molecular-weight cytoplasmic components like potassium ions.[10]
-
Cell Lysis: At higher, bactericidal concentrations, this compound causes extensive and irreversible damage to the membrane, leading to the precipitation of cytoplasmic contents and cell death.[5][10]
This mechanism is generally non-specific, which contributes to its broad spectrum of activity and the low incidence of bacterial resistance development.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the development of this compound analogs.
Mechanism of Action Diagram
Caption: Proposed mechanism of antimicrobial action for this compound derivatives.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and evaluation of this compound analogs. These should be adapted based on the specific properties of the target compounds.
Protocol: Synthesis of a Bis-Biguanide Analog via Microwave Irradiation
This protocol describes the synthesis of a symmetric bis-biguanide by reacting an amine hydrochloride with dicyandiamide.
Materials:
-
Substituted amine hydrochloride (e.g., 4-fluoroaniline hydrochloride)
-
Dicyandiamide (1-cyanoguanidine)
-
Dry acetonitrile (CH₃CN)
-
Trimethylsilyl chloride (TMSCl)
-
Microwave reactor vials
-
Standard glassware for work-up and purification
Procedure:
-
To a 10 mL microwave reactor vial, add the amine hydrochloride (2.0 mmol) and dicyandiamide (1.0 mmol).
-
Add dry acetonitrile (5 mL) to the vial.
-
Under an inert atmosphere (N₂ or Ar), add trimethylsilyl chloride (2.2 mmol).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 140-150 °C for 15-30 minutes with stirring.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials.
-
The product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure bis-biguanide dihydrochloride salt.
-
The final product should be characterized by NMR, HRMS, and FTIR to confirm its structure and purity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to quantify the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized this compound analog, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in MHB. This typically covers a concentration range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the results can be read using a plate reader at 600 nm.
Conclusion and Future Perspectives
This compound serves as a valuable scaffold for the development of new antimicrobial agents. The established SAR for the broader bis-biguanide class provides a rational basis for designing novel derivatives with potentially superior properties. Key strategies include modifying the terminal aryl groups to enhance lipophilicity and replacing the central piperazine linker to optimize the spatial orientation of the cationic biguanide arms. The synthetic routes are straightforward, and standardized protocols for biological evaluation allow for high-throughput screening of new chemical entities.
Future work should focus on synthesizing a focused library of this compound analogs based on these SAR principles. Quantitative analysis of their activity against a panel of clinically relevant, drug-resistant pathogens, coupled with cytotoxicity profiling, will be essential for identifying lead candidates with an improved therapeutic index for further preclinical development.
References
- 1. Bisbiguanide - Wikipedia [en.wikipedia.org]
- 2. An in vivo comparison of chlorhexidine and this compound mouthrinses: a possible association between chemical structure and antiplaque activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the bactericidal and growth inhibitory activities of the bisbiguanides alexidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements of Guanide, Biguanide, and Bisbiguanide Agents for Antiplaque Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural requirements of guanide, biguanide, and bisbiguanide agents for antiplaque activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorhexidine--pharmaco-biological activity and application - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Research Applications of Picloxydine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro research applications of Picloxydine, a bis-biguanide antiseptic. The information presented is intended to support researchers, scientists, and drug development professionals in understanding its antimicrobial properties, mechanism of action, and potential applications in various in vitro models.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and protozoa. Its efficacy has been demonstrated against both antibiotic-susceptible and multidrug-resistant (MDR) strains.
Antibacterial Activity
In vitro studies have confirmed the bactericidal effect of this compound against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell envelope.
Quantitative Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial isolates as reported in the literature.
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Antibiotic-susceptible & Resistant | ≥13.56 | 15.6 - 31.2 | [1][2] |
| Coagulase-negative staphylococci (CoNS) | Including MDR strains | ≥13.56 | Not specified | [1][2] |
| Staphylococcus epidermidis | Antibiotic-susceptible & Resistant | Not specified | 15.6 - 31.2 | |
| Pseudomonas aeruginosa | Gram-negative | Not specified | Total loss of CFU at 434 µg/mL | [1][2] |
| Escherichia coli | Gram-negative | Inhibited | Total loss of CFU at 434 µg/mL | [1] |
| Pseudomonas luteola | Gram-negative | Inhibited | Not specified | [1] |
Note: Data is limited and derived from a small number of studies. Further research is needed to establish a more comprehensive antimicrobial profile.
Anti-biofilm Activity
Preliminary in vitro evidence suggests that this compound possesses anti-biofilm activity. However, there is a notable lack of quantitative data, such as Minimum Biofilm Eradication Concentration (MBEC) values, in the currently available literature. Further research is required to quantify its efficacy against bacterial biofilms.
Antifungal and Anti-parasitic Activity
This compound has shown promise in vitro against certain fungi and parasites, notably Acanthamoeba, a causative agent of amoebic keratitis.[3]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the microbial cell membrane integrity. As a cationic molecule, it interacts with negatively charged components of the bacterial cell wall and plasma membrane.
This electrostatic interaction leads to the following events:
-
Binding to the Cell Surface: Positively charged this compound molecules bind to negatively charged molecules on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Membrane Destabilization: This binding displaces essential divalent cations that stabilize the membrane structure.
-
Increased Permeability: The integrity of the cell membrane is compromised, leading to increased permeability.
-
Cell Lysis: The loss of membrane integrity results in the leakage of intracellular components and ultimately, cell lysis and death.[3][4]
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
In Vitro Cytotoxicity
A critical aspect of preclinical drug development is the evaluation of a compound's toxicity to mammalian cells. While this compound is used topically, understanding its in vitro cytotoxicity provides valuable safety information. Currently, there is a lack of publicly available, specific IC50 (half-maximal inhibitory concentration) data for this compound on human cell lines, such as corneal epithelial cells, keratinocytes, or fibroblasts. This represents a significant data gap for researchers in drug development.
In Vitro Resistance Development
The potential for microorganisms to develop resistance to antimicrobial agents is a major concern. In vitro methods, such as serial passage assays, are used to assess the likelihood of resistance development. To date, no specific studies on the in vitro evolution of resistance to this compound have been identified in the public domain. This is another area that warrants further investigation to fully characterize the long-term utility of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto an agar plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Quantification of Biofilm Formation and Inhibition using Crystal Violet Assay
This method is commonly used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.
Conclusion
This compound is a potent antiseptic with demonstrated in vitro bactericidal activity against a range of clinically relevant bacteria, including multidrug-resistant strains. Its mechanism of action, involving the rapid disruption of the bacterial cell membrane, makes it an interesting candidate for further investigation. However, this technical guide also highlights significant gaps in the existing in vitro data, particularly concerning its quantitative anti-biofilm efficacy, cytotoxicity against mammalian cells (IC50 values), and the potential for resistance development. Addressing these knowledge gaps through further targeted in vitro research will be crucial for a comprehensive understanding of this compound's potential and limitations for various applications.
References
- 1. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of antiseptic toxicity on basal keratinocytes, transformed human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
Antimicrobial Properties of Picloxydine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picloxydine, a bisbiguanide antiseptic, exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including clinically relevant bacteria. Its mechanism of action is primarily centered on the disruption of microbial cell membrane integrity, leading to cellular content leakage and cell death. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, including its mechanism of action, spectrum of activity, and known resistance mechanisms. Quantitative data on its antimicrobial efficacy are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of the mechanism of action and experimental workflows to facilitate a comprehensive understanding of this compound's antimicrobial characteristics.
Mechanism of Action
This compound's primary antimicrobial effect is achieved through a rapid and disruptive interaction with the microbial cell membrane. As a cationic molecule, this compound electrostatically binds to negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][2] This initial binding facilitates the subsequent disruption of the cytoplasmic membrane.
The interaction with the membrane leads to a loss of its structural integrity, causing increased permeability and the leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][2] This direct, physical mechanism of action is characteristic of biguanide antiseptics and contributes to their broad spectrum of activity and a lower propensity for the development of resistance compared to antibiotics that target specific metabolic pathways.
Figure 1: Mechanism of action of this compound on bacterial cells.
Spectrum of Antimicrobial Activity
This compound demonstrates a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Its effectiveness extends to various clinically significant pathogens, including strains that have developed resistance to conventional antibiotics.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound and structurally similar biguanides is quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data for this compound and the closely related biguanide, chlorhexidine, to provide a comparative overview of their activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Chlorhexidine against various bacteria.
| Microorganism | This compound MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Staphylococcus aureus | - | 0.06 - 0.25[3] |
| Staphylococcus epidermidis | ≥13.56[4] | - |
| Escherichia coli | 54.25[4] | - |
| Pseudomonas aeruginosa | >217.00[4] | 1.95 - 31.3[3] |
| Pseudomonas luteola | 13.56[4] | - |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Chlorhexidine against various bacteria.
| Microorganism | This compound MBC (µg/mL) | Chlorhexidine MBC (µg/mL) |
| Staphylococcus aureus | - | 0.06 - 0.25[3] |
| Pseudomonas aeruginosa | - | 1.95 - 62.5[3] |
Note: Data for this compound is limited. Chlorhexidine data is provided for comparative purposes due to its structural and mechanistic similarity.
Mechanisms of Bacterial Resistance
While the development of resistance to this compound is considered to be low, bacteria can employ several mechanisms to reduce their susceptibility to biguanide antiseptics. These mechanisms are generally not as specific or as highly effective as those seen against antibiotics.
The primary mechanisms of resistance to biguanides like chlorhexidine, and by extension this compound, include:
-
Efflux Pumps: Bacteria can utilize membrane-associated efflux pumps to actively transport biguanide molecules out of the cell, thereby reducing the intracellular concentration to sub-lethal levels.[1][5][6]
-
Changes in Membrane Permeability: Alterations in the composition of the bacterial cell membrane can reduce the uptake of the antiseptic, hindering its ability to reach its target.[1][6]
-
Biofilm Formation: Bacteria embedded within a biofilm matrix are often more tolerant to antimicrobial agents due to the physical barrier presented by the biofilm and the altered physiological state of the bacteria within it.[6]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antimicrobial properties of this compound compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations in the wells.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) grown on a suitable agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
References
- 1. Frontiers | Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 2. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. toolify.ai [toolify.ai]
- 5. researchgate.net [researchgate.net]
- 6. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for Picloxydine: A Guide for Researchers
Introduction
Picloxydine is a cationic biguanide antiseptic with a broad spectrum of antimicrobial activity. It is utilized in ophthalmic preparations for the prevention and treatment of eye infections. Understanding its in vitro efficacy and mechanism of action is crucial for its application in research and drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial and cytotoxic properties.
Mechanism of Action
This compound's primary mechanism of action involves the disruption of bacterial cell membranes. As a positively charged molecule, it electrostatically binds to the negatively charged components of the bacterial cell wall and plasma membrane, such as phospholipids and teichoic acids.[1][2] This interaction leads to a loss of membrane integrity, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell lysis and death.[1][2]
This compound's Mechanism of Action on Bacterial Cells
Caption: Diagram illustrating the electrostatic interaction and disruptive mechanism of this compound on a bacterial cell.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro antimicrobial activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus spp. | Antibiotic-resistant and susceptible isolates | ≥13.56 | [3] |
| Coagulase-negative staphylococci | Antibiotic-resistant and susceptible isolates | 15.6 - 31.2 | [4] |
Note: A commercially available form of this compound in eye drops has a concentration of 434 µg/mL.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Workflow for MIC Determination
References
Determining the Optimal Picloxydine Concentration for Inhibiting Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picloxydine is a broad-spectrum biguanide antiseptic agent effective against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell wall and plasma membrane, leading to cell lysis and death. This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for bacterial inhibition, a critical step in preclinical research and drug development. The optimal concentration is defined as the concentration that effectively inhibits or kills bacteria while exhibiting minimal cytotoxicity to host cells.
Data Presentation: Efficacy of this compound
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Not Specified) | ≥13.56 | [1] |
| Coagulase-Negative Staphylococci | (Antibiotic-resistant and -susceptible) | ≥13.56 | [1] |
| Escherichia coli | (Conjunctival Isolate) | 54.25 | [1] |
| Pseudomonas luteola | (Conjunctival Isolate) | 13.56 | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Escherichia coli | (Conjunctival Isolate) | ≥54.25 | [1] |
| Pseudomonas luteola | (Conjunctival Isolate) | ≥27.12 | [1] |
| Pseudomonas aeruginosa | (Not Specified) | (Not Specified) | [1] |
| Staphylococcus aureus | (Not Specified) | (Not Specified) | [1] |
Note: The provided data is based on limited studies. It is highly recommended to determine the MIC and MBC for specific bacterial strains of interest using the protocols outlined below.
Mechanism of Action
This compound's bactericidal effect is primarily due to its cationic nature, which facilitates electrostatic interaction with negatively charged components of the bacterial cell envelope. This interaction disrupts the integrity of the cell wall and plasma membrane, leading to leakage of intracellular contents and ultimately, cell death.
Caption: this compound's mechanism of action against bacterial cells.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound dihydrochloride
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a desired starting concentration, e.g., 1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay to determine the concentration of this compound that results in bacterial death.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile agar plate. Be sure to label the plate corresponding to the this compound concentration of the well.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Determining the Optimal Concentration: The Therapeutic Window
The "optimal" concentration of this compound is not solely determined by its antibacterial efficacy but also by its potential for cytotoxicity to host cells. An ideal antiseptic should have a wide therapeutic window, meaning it is effective against pathogens at concentrations that are not harmful to human cells.
Recommended Approach:
-
Determine MIC and MBC: Establish the effective concentration range against a panel of relevant bacterial pathogens using the protocols above.
-
Evaluate Cytotoxicity: Perform in vitro cytotoxicity assays (e.g., MTT, XTT, or neutral red uptake assays) on relevant human cell lines (e.g., keratinocytes, fibroblasts) to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI): The SI is a ratio that compares the cytotoxicity to the antimicrobial activity (SI = CC₅₀ / MIC). A higher SI value indicates a more favorable safety profile.
-
Define the Optimal Concentration: The optimal concentration for a specific application will be a balance between maximizing the antibacterial effect (ideally at or above the MBC) and minimizing cytotoxicity (well below the CC₅₀).
Caption: Logical relationship for determining the optimal concentration.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers to determine the effective and optimal concentrations of this compound for bacterial inhibition. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reliable and reproducible data. The determination of both the antimicrobial efficacy and the cytotoxic profile is essential for the successful development of safe and effective applications for this compound. Further research is warranted to expand the publicly available data on the MIC, MBC, and cytotoxicity of this compound against a broader range of clinically relevant microorganisms and human cell lines.
References
Application Notes and Protocols: Picloxydine in Ophthalmological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picloxydine is a bisbiguanide antiseptic that has garnered interest in ophthalmological research for its broad-spectrum antimicrobial activity. Structurally similar to chlorhexidine, it is utilized in eye drops for the treatment and prevention of superficial ocular infections. This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its antimicrobial efficacy, mechanism of action, and relevant experimental methodologies.
Antimicrobial Spectrum and Efficacy
This compound exhibits bactericidal or bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its efficacy makes it a promising alternative to traditional antibiotics in ophthalmic applications, particularly in preventing infections associated with intraocular procedures like intravitreal injections.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Ophthalmic Isolates
| Bacterial Species | Type | MIC (µg/mL) | Reference |
| Staphylococci (including CoNS) | Gram-positive | ≥13.56 | |
| Escherichia coli | Gram-negative | 54.25 | |
| Pseudomonas luteola | Gram-negative | 13.56 | |
| Pseudomonas aeruginosa | Gram-negative | >217.00 |
CoNS: Coagulase-Negative Staphylococci
Table 2: Bactericidal Concentration of this compound in Ophthalmic Formulations
| Formulation | This compound Concentration (µg/mL) | Exposure Time | Outcome | Reference |
| Vitabact® Eye Drops | 434 | 15 minutes | Total loss of Colony Forming Units (CFU) for Gram-positive and Gram-negative isolates, including P. aeruginosa. |
Mechanism of Action
The primary mechanism of action for this compound involves a multi-step process initiated by electrostatic interactions with the bacterial cell surface.
-
Electrostatic Binding: As a cationic molecule, this compound binds to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Disruption: This binding disrupts the integrity of the cell wall and plasma membrane.
-
Cell Lysis: The compromised membrane leads to the leakage of intracellular components and ultimately results in cell lysis and death.
Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the ophthalmological research of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound against ophthalmic bacterial isolates.
Materials:
-
This compound dihydrochloride
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (for McFarland standard)
-
Incubator (37°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent. The concentration should be at least 10 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on a non-selective agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Negative Control: A well containing MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
Workflow for MIC Determination.
Research Models for the Topical Application of Picloxydine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picloxydine is a broad-spectrum bisbiguanide antiseptic agent utilized primarily in ophthalmic and topical formulations for its antimicrobial properties. Its mechanism of action, typical of biguanides, involves the disruption of bacterial cell membranes. Effective research and development of topical this compound formulations necessitate a comprehensive understanding and application of various research models to evaluate its efficacy, safety, and bioavailability.
This document provides detailed application notes and protocols for in vitro, ex vivo, and in vivo models relevant to the topical application of this compound, with a focus on ophthalmic and dermatological research.
In Vitro Models
In vitro models are essential for the initial screening of this compound's antimicrobial efficacy and for assessing its potential cytotoxicity to human cells.
Antimicrobial Efficacy Testing
a. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Ocular Isolates
| Microorganism | Isolate Type | Antibiotic Susceptibility | This compound MIC (µg/mL) | Reference |
| Coagulase-negative staphylococci (CoNS) | Conjunctival | Various | ≥13.56 | [1] |
| Staphylococcus aureus | Conjunctival | Various | ≥13.56 | [1] |
| Escherichia coli | Conjunctival | Not specified | Inhibited | [1] |
| Pseudomonas luteola | Conjunctival | Not specified | Inhibited | [1] |
Experimental Protocol: Broth Microdilution Assay
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) or other appropriate broth media in a 96-well microtiter plate to achieve a range of final concentrations.[1][2]
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only). Seal the plate and incubate at 35-37°C for 16-20 hours.[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[1]
References
Determining the Bactericidal Concentration of Picloxydine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing the bactericidal concentration of Picloxydine, a broad-spectrum antiseptic. The protocols outlined below detail the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
Introduction to this compound and its Bactericidal Activity
This compound is a cationic biguanide antiseptic that exhibits a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves an electrostatic interaction between the positively charged this compound molecules and the negatively charged components of the bacterial cell wall.[1][2] This binding disrupts the integrity of the cell wall and plasma membrane, leading to cell lysis and the release of intracellular contents.[1][2]
Understanding the bactericidal concentration of this compound is crucial for its effective use in clinical and pharmaceutical applications. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3] This contrasts with the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The relationship between MBC and MIC is used to determine whether an agent is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Quantitative Data Summary
The following table summarizes the available data on the antimicrobial activity of this compound against common bacterial isolates. Researchers should use this as a reference and determine the specific MIC and MBC values for their bacterial strains of interest using the protocols provided.
| Bacterial Species | Antimicrobial Concentration (µg/mL) | Method | Notes | Reference |
| Staphylococci (antibiotic-resistant and susceptible) | MIC ≥13.56 | Microdilution | Exhibited a bactericidal effect. | [4][5] |
| Staphylococci | Bactericidal at 15.6-31.2 | Not specified | [2] | |
| All tested isolates (including Pseudomonas aeruginosa) | 434 (in Vitabact® eye drops) | Incubation | Total loss of colony-forming units after 15 minutes of incubation. | [4][5] |
| Escherichia coli | To be determined | Broth Microdilution | ||
| Pseudomonas luteola | To be determined | Broth Microdilution | ||
| Pseudomonas aeruginosa | To be determined | Broth Microdilution | Reported to be the most resistant among tested Gram-negative isolates. | [1] |
Experimental Protocols
The following protocols are based on established and standardized methods for determining the MIC and MBC of antimicrobial agents.
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles of the broth microdilution method.
Materials:
-
This compound dihydrochloride stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)
-
Sterile pipette and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Microtiter Plate:
-
Add 10 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration with an OD similar to the negative control.
-
Protocol for Determining Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC determination.
Materials:
-
MIC plate from the previous experiment
-
Sterile drug-free agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette and tips or a multipronged replicator
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculture from MIC Wells:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Plate the Aliquots:
-
Spot-inoculate the 10 µL aliquots onto a sterile, drug-free agar plate.
-
Also, plate an aliquot from the positive control well to confirm the initial inoculum viability.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Determine MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the MBC of this compound and its proposed mechanism of action.
Caption: Workflow for MIC and MBC Determination.
References
- 1. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Visualizing the Antibacterial Action of Picloxydine with Electron Microscopy
References
- 1. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TEM Studies on Antibacterial Mechanisms of Black Phosphorous Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis Method for Bacterial Cells in SEM Image using Deep Learning | OpenReview [openreview.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Microscopy Data to Evaluate Bacterial Responses to Antibiotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picloxydine in the Study of Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picloxydine, a potent antiseptic agent, as a tool to investigate antibiotic resistance mechanisms. The protocols outlined below offer detailed methodologies for key experiments to assess the efficacy of this compound against resistant bacterial strains and to explore its potential to potentiate the activity of conventional antibiotics.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel therapeutic strategies. This compound, a bis-biguanide antiseptic, exhibits broad-spectrum bactericidal activity by disrupting bacterial cell membranes. Its mechanism of action, involving electrostatic interaction with the negatively charged bacterial cell envelope, leads to membrane destabilization, increased permeability, and eventual cell lysis.[1][2] This membrane-centric action makes this compound a valuable agent for combating antibiotic-resistant bacteria and a useful tool for studying resistance mechanisms associated with the bacterial cell envelope.
These notes will detail how this compound can be used to:
-
Determine its intrinsic activity against a range of antibiotic-susceptible and -resistant bacteria.
-
Investigate its impact on bacterial surface charge and membrane integrity.
-
Assess its potential to work synergistically with existing antibiotics to overcome resistance.
Data Presentation: this compound Activity Against Bacterial Isolates
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against various bacterial strains, including multidrug-resistant (MDR) isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcal Isolates
| Bacterial Species | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Staphylococcus epidermidis (33 isolates) | Sensitive or Resistant to ≤ 2 antibiotic classes | ≥13.56 | [2] |
| Staphylococcus epidermidis (16 isolates) | Multidrug-Resistant (MDR) | ≥13.56 | [2] |
| Staphylococcus haemolyticus (1 isolate) | Resistant to 2 antibiotic classes | ≥13.56 | [2] |
| Staphylococcus haemolyticus (1 isolate) | Multidrug-Resistant (MDR) | ≥13.56 | [2] |
| Staphylococcus hominis (1 isolate) | Sensitive | ≥13.56 | [2] |
| Staphylococcus hominis (2 isolates) | Multidrug-Resistant (MDR) | ≥13.56 | [2] |
| Staphylococcus caprae (1 isolate) | Multidrug-Resistant (MDR) | ≥13.56 | [2] |
Table 2: Bactericidal Concentration of this compound against Coagulase-Negative Staphylococci
| Bacterial Species | Resistance Profile | This compound Bactericidal Concentration (µg/mL) | Reference |
| Coagulase-Negative Staphylococci | Antibiotic-sensitive and antibiotic-resistant | 15.6 - 31.2 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol details the broth microdilution method to determine the MIC of this compound against bacterial strains.
Materials:
-
This compound dihydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound dihydrochloride in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in CAMHB to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, including a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Assessment of Bacterial Membrane Integrity via Zeta Potential Measurement
This protocol describes how to measure changes in the bacterial surface charge (zeta potential) upon treatment with this compound, indicating membrane interaction.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions of varying concentrations
-
Zetasizer Nano ZS (or equivalent)
-
Sterile centrifuge tubes
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial strain to the mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the bacteria in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Treatment with this compound:
-
To separate aliquots of the bacterial suspension, add different concentrations of this compound. Include an untreated control.
-
Incubate the suspensions at room temperature for a defined period (e.g., 30 minutes).
-
-
Zeta Potential Measurement:
-
Transfer an appropriate volume of each bacterial suspension into the measurement cuvette of the Zetasizer.
-
Measure the electrophoretic mobility to determine the zeta potential according to the instrument's instructions.
-
-
Data Analysis: Compare the zeta potential values of the this compound-treated samples to the untreated control. A significant shift towards a less negative or a positive zeta potential indicates the binding of the cationic this compound molecules to the bacterial surface.[1]
Protocol 3: Visualization of Bacterial Membrane Disruption by Electron Microscopy
This protocol provides a general workflow for preparing bacterial samples for electron microscopy to visualize the morphological changes induced by this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation:
-
Treat a mid-log phase bacterial culture with a bactericidal concentration of this compound for a specified time.
-
Harvest the bacteria by centrifugation.
-
-
Fixation:
-
Fix the bacterial pellet with a primary fixative (e.g., 2.5% glutaraldehyde in a suitable buffer) for several hours at 4°C.
-
Wash the pellet with buffer and then post-fix with a secondary fixative (e.g., 1% osmium tetroxide).
-
-
Dehydration and Embedding:
-
Dehydrate the fixed samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with an appropriate embedding resin and polymerize.
-
-
Sectioning and Staining (for TEM):
-
Cut ultrathin sections of the embedded samples.
-
Mount the sections on grids and stain with uranyl acetate and lead citrate.
-
-
Imaging:
Protocol 4: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antibiotic.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial culture
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial two-fold dilutions of the antibiotic horizontally across the plate in CAMHB.
-
Prepare serial two-fold dilutions of this compound vertically down the plate in CAMHB.
-
The final plate will contain a matrix of wells with varying concentrations of both agents.
-
-
Inoculation: Inoculate the wells with a bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
Caption: Mechanism of this compound's bactericidal action.
Caption: Workflow for MIC determination of this compound.
Caption: Logic for interpreting checkerboard assay results.
References
Troubleshooting & Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Picloxydine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cationic bisbiguanide antiseptic agent with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the electrostatic attraction between the positively charged this compound molecules and the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1][2]
Q2: In which solvents can I dissolve and store this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Always refer to the manufacturer's instructions for specific solubility and storage information.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Can this compound interfere with common laboratory assays?
Yes, as a cationic and potentially reactive molecule, this compound may interfere with several common assays:
-
Cytotoxicity Assays: In assays that rely on metabolic activity and redox indicators (e.g., MTT, XTT, resazurin), this compound might directly interact with the dyes or affect cellular metabolism in a way that does not correlate with cell viability.
-
Protein Quantification Assays: The cationic nature of this compound could lead to interactions with dyes used in protein assays like the Bradford assay, or with the copper ions in the Bicinchoninic acid (BCA) assay, potentially leading to inaccurate protein concentration measurements.
-
Fluorescence-Based Assays: this compound may possess intrinsic fluorescent properties or quench the fluorescence of reporter molecules, leading to false-positive or false-negative results.
It is recommended to include appropriate controls, such as this compound in cell-free assay medium, to assess for potential interference.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values | This compound precipitation: The compound may precipitate in the test medium, leading to variable effective concentrations. | - Visually inspect the wells for any precipitation.- Perform a solubility test of this compound in the broth medium prior to the assay.- Consider using a different broth formulation with lower salt content if precipitation is observed. |
| Binding to plasticware: Cationic compounds like this compound can adhere to the surface of standard polystyrene microplates. | - Use low-binding microplates.- Include a surfactant like Polysorbate 80 (Tween 80) at a low, non-bactericidal concentration (e.g., 0.002%) in the medium to reduce binding, but validate that it doesn't affect bacterial growth or this compound activity. | |
| No inhibition of growth at expected concentrations | Inactivation by media components: Anionic components in the broth (e.g., from yeast extract or peptones) may neutralize the cationic this compound. | - Test this compound activity in a minimal, defined medium if possible.- Be aware that complex media components can reduce the effective concentration of the compound. |
| Bacterial strain resistance: The tested bacterial strain may have intrinsic or acquired resistance to this compound. | - Verify the identity and expected susceptibility of your bacterial strain.- Include a known susceptible control strain in your assay. |
Cytotoxicity Assays (e.g., MTT, Resazurin-based)
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or false-positive cytotoxicity | Direct reduction of the indicator dye: this compound may chemically reduce the tetrazolium salt (MTT) or resazurin, leading to a color change independent of cell viability. | - Run a control plate with this compound in cell-free medium to measure its direct effect on the assay reagent.- If interference is observed, subtract the background absorbance/fluorescence from the treated wells or consider an alternative cytotoxicity assay (e.g., LDH release, live/dead staining). |
| Unexpectedly low cytotoxicity | Interaction with serum proteins: this compound may bind to proteins in the fetal bovine serum (FBS) of the cell culture medium, reducing its effective concentration. | - Reduce the serum concentration during the treatment period, if tolerated by the cells.- Perform the assay in serum-free medium for the duration of the drug exposure, with appropriate controls to account for serum-deprivation effects. |
| Precipitation in media: this compound may precipitate in the complex cell culture medium, especially at higher concentrations. | - Visually inspect the wells for precipitates under a microscope.- Prepare fresh dilutions of this compound for each experiment.- Determine the solubility limit of this compound in your specific cell culture medium. |
General Cell Culture Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate formation upon adding this compound to media | Poor solubility or interaction with media components: The compound may have limited solubility in the physiological pH and salt concentrations of the cell culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).- Prepare this compound stock solution at a higher concentration and add a small volume to the media.- Warm the media to 37°C before adding the compound.- Add the compound to the media slowly while gently mixing. |
| Changes in media color | pH shift or chemical reaction: this compound or its solvent may alter the pH of the medium, indicated by a change in the phenol red indicator. | - Check the pH of the final working solution.- Use a buffered solution for preparing the stock if necessary and compatible with the compound's stability. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI guidelines).
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well, sterile, low-binding microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the this compound working solution (diluted from the stock in CAMHB to twice the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound). Add 50 µL of CAMHB to this well.
-
Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Protocol: Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on an adherent human cell line (e.g., human corneal epithelial cells).
-
Cell Seeding:
-
Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Also, prepare wells with medium and this compound but no cells to check for interference.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS or cell culture medium according to the manufacturer's instructions.
-
Add 10-20 µL of the resazurin solution to each well (including the cell-free control wells).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the cell-free control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for cytotoxicity assessment using a resazurin-based assay.
References
Optimizing Picloxydine concentrations for different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing picloxydine concentrations for various bacterial strains. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cationic biguanide antiseptic. Its primary mechanism of action involves the electrostatic interaction between the positively charged this compound molecules and the negatively charged components of the bacterial cell wall and plasma membrane.[1] This binding disrupts the integrity of these structures, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1]
Q2: Against which types of bacteria is this compound effective?
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective against various conjunctival isolates, including Staphylococcus aureus, coagulase-negative Staphylococci, Escherichia coli, and Pseudomonas luteola. It is also effective against antibiotic-susceptible and antibiotic-resistant strains. Pseudomonas aeruginosa has been reported to be among the more resistant Gram-negative bacteria to this compound.
Q3: What are the potential mechanisms of bacterial resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, they can be inferred from studies on the closely related biguanide, chlorhexidine. Potential mechanisms include:
-
Efflux Pumps: Bacteria may utilize membrane-associated efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Alterations in Cell Wall or Membrane Composition: Changes in the composition of the bacterial cell envelope, such as modifications to lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, can reduce the binding of cationic antiseptics like this compound.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased tolerance to antimicrobial agents due to limited diffusion of the agent and the altered physiological state of the bacteria within the biofilm.
Q4: How should I prepare a stock solution of this compound for my experiments?
This compound dihydrochloride has specific solubility characteristics. To prepare a stock solution, consider the following:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent. For example, a concentration of 11.36 mg/mL (23.90 mM) can be achieved in DMSO with the aid of ultrasonication, warming, and pH adjustment to 5 with HCl, followed by heating to 60°C.[2]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q5: Are there any known inactivators of this compound that I should avoid in my experimental setup?
Components in culture media or neutralizing agents can interfere with the activity of this compound. For instance, anionic compounds can neutralize the cationic this compound. When performing assays that require the inactivation of the antiseptic, such as in MBC testing, a combination of neutralizers like Tween 80, cysteine, histidine, and saponin may be necessary for effective neutralization.[4] It is crucial to validate that the chosen neutralizer does not have bactericidal activity itself.[4]
Data Presentation: In Vitro Efficacy of this compound
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Source |
| Staphylococci (various isolates) | Gram-positive | ≥13.56 | [3] |
| Escherichia coli (conjunctival isolate) | Gram-negative | Data not specified | [1] |
| Pseudomonas luteola (conjunctival isolate) | Gram-negative | Data not specified | [1] |
| Pseudomonas aeruginosa (conjunctival isolate) | Gram-negative | Reported as most resistant | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MBC (µg/mL) | Source |
| Staphylococci (various isolates) | Gram-positive | 15.6 - 31.2 | [2] |
| Escherichia coli (conjunctival isolate) | Gram-negative | Data not specified | [1] |
| Pseudomonas luteola (conjunctival isolate) | Gram-negative | Data not specified | [1] |
| Pseudomonas aeruginosa (conjunctival isolate) | Gram-negative | Data not specified | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound dihydrochloride in an appropriate solvent (e.g., DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Inoculum Preparation:
- From a fresh overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.
- Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
3. Broth Microdilution Assay:
- Use a sterile 96-well microtiter plate.
- In the first column of wells, add the appropriate volume of the this compound stock solution to the broth to achieve the highest desired concentration.
- Perform serial two-fold dilutions of the this compound solution across the plate by transferring half the volume from each well to the next.
- The last well in each row should serve as a growth control and contain only broth and the bacterial inoculum. A sterility control well with only broth should also be included.
- Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.[6]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
- Spread the aliquot onto a suitable agar plate that does not contain this compound.
- As a control, also plate an aliquot from the growth control well to ensure the viability of the bacteria.
2. Incubation:
- Incubate the agar plates at 35-37°C for 18-24 hours.
3. Interpretation of Results:
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by the absence of growth or the presence of only a few colonies on the agar plate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No bacterial growth in the growth control well. | 1. Inoculum was not viable. 2. Incorrect incubation conditions. 3. Residual antiseptic in the well. | 1. Use a fresh bacterial culture for the inoculum. 2. Verify incubator temperature and atmosphere. 3. Ensure proper aseptic technique to avoid cross-contamination. |
| Inconsistent MIC results between replicates. | 1. Inaccurate pipetting during serial dilutions. 2. Uneven distribution of inoculum. 3. Contamination of the stock solution or media. | 1. Ensure pipettes are calibrated and use proper pipetting technique. 2. Gently mix the plate after adding the inoculum. 3. Use fresh, sterile stock solutions and media. |
| "Skipped wells" - growth in a higher concentration well but not in a lower one. | 1. Pipetting error. 2. Contamination of a single well. 3. Paradoxical effect (less common). | 1. Repeat the assay with careful attention to the dilution series. 2. Inspect the well for any signs of contamination. 3. If the effect is reproducible, further investigation may be required. |
| Precipitation of this compound in the media. | 1. Poor solubility of this compound at the tested concentrations. 2. Interaction with media components. | 1. Prepare the stock solution at a higher concentration and use smaller volumes. 2. Consider using a different broth formulation after validating its suitability for the test organism. |
Visualizations
References
- 1. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. [Inactivation of chlorhexidine for in vitro testing of disinfectants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idexx.dk [idexx.dk]
Technical Support Center: Picloxydine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Picloxydine in common biochemical assays. As specific data for this compound is limited, much of the information provided is extrapolated from studies on the structurally similar bisbiguanide, chlorhexidine, and other biguanide compounds. Researchers are strongly encouraged to perform appropriate controls to validate their results when this compound is present in experimental samples.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my biochemical assay?
A: Yes, this compound has the potential to interfere with various biochemical assays. Due to its chemical structure as a cationic bisbiguanide, it can interact with assay components through several mechanisms, including:
-
Spectral Interference: this compound and related compounds absorb light in the UV range, which can interfere with spectrophotometric measurements.
-
Enzyme Inhibition: As a biguanide, this compound may inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.
-
Protein Binding and Precipitation: The cationic nature of this compound can lead to non-specific binding to proteins, potentially causing precipitation or altering their conformation and function.
-
Interaction with Assay Reagents: this compound might directly interact with dyes or other chemical reagents used in colorimetric and fluorometric assays.
Q2: In which specific assays is interference from this compound likely to occur?
A: Based on data from structurally similar compounds like chlorhexidine, this compound may interfere with the following types of assays:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bicinchoninic Acid (BCA) and Bradford assays.
-
Enzyme Activity Assays: Especially those involving dehydrogenases and other metabolic enzymes.
-
Cell Viability and Cytotoxicity Assays: Assays like the MTT assay, which rely on enzymatic activity, can be affected.
-
ELISA and Immunoassays: Non-specific binding of this compound to antibodies or other proteins can lead to false-positive or false-negative results.
-
Assays Measuring Absorbance in the UV Range: Direct absorbance by this compound can lead to artificially high readings.
Q3: What is the UV-Vis absorbance spectrum of this compound?
Troubleshooting Guides
Issue 1: Inaccurate results in colorimetric protein quantification assays (BCA, Bradford).
Possible Cause:
-
Direct reaction with assay reagents: The biguanide structure may reduce Cu²⁺ to Cu¹⁺ in the BCA assay, leading to a false-positive signal. In the Bradford assay, the cationic nature of this compound could interact with the Coomassie dye.
-
Protein precipitation: At high concentrations, this compound might precipitate the protein standards or the proteins in your sample, leading to an underestimation of the protein concentration.
Troubleshooting Steps:
-
Run a "this compound-only" control: Prepare a solution with the same concentration of this compound as in your samples, but without any protein. Measure the absorbance in your protein assay. A significant signal indicates direct interference with the assay reagents.
-
Perform a spike-and-recovery experiment: Add a known amount of a standard protein (like BSA) to a sample containing this compound and to a control buffer without this compound. If the recovery of the spiked protein is significantly lower or higher in the presence of this compound, this indicates interference.
-
Mitigation Strategies:
-
Dilute the sample: If the protein concentration is high enough, diluting the sample may reduce the this compound concentration to a non-interfering level.
-
Protein precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering this compound before performing the assay.[1]
-
Use an alternative assay: Consider using a protein assay that is less susceptible to interference from cationic compounds, such as a fluorescent dye-based assay or a Lowry assay, after verifying its compatibility.
-
Issue 2: Unexpected inhibition or enhancement of enzyme activity.
Possible Cause:
-
Direct enzyme inhibition: Biguanides are known to inhibit certain enzymes, particularly mitochondrial respiratory chain complexes.[2][3][4] this compound may act as a competitive or non-competitive inhibitor of your enzyme of interest.
-
Non-specific protein binding: this compound binding to the enzyme could alter its conformation and activity.
Troubleshooting Steps:
-
Perform an enzyme activity assay with this compound alone: This will determine if this compound itself contributes to the signal generation or quenching.
-
Determine the IC50 of this compound for your enzyme: Conduct a dose-response experiment with varying concentrations of this compound to quantify its inhibitory effect.
-
Characterize the mechanism of inhibition: Perform kinetic studies (e.g., by varying the substrate concentration at different fixed concentrations of this compound) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Mitigation Strategies:
-
Remove this compound before the assay: If possible, use methods like dialysis, diafiltration, or size-exclusion chromatography to remove this compound from the sample before measuring enzyme activity.
-
Account for the inhibition: If removal is not feasible, the inhibitory effect of this compound can be mathematically corrected for if the mechanism and IC50 are well-characterized.
Data Presentation
Table 1: UV Absorbance Maxima of Biguanides (as proxies for this compound)
| Compound | Absorbance Maxima (nm) | Solvent/Conditions |
| Chlorhexidine | 198, 232, 260 | Acidic mobile phase (pH ≤ 3) |
| Polyhexamethylene biguanide (PHMB) | 236 | Water |
Data for this compound is not available; these values from structurally related compounds suggest potential UV absorbance in a similar range.
Table 2: Reported Inhibitory Effects of Biguanides on Enzymes
| Biguanide | Target Enzyme/Complex | Effect | Concentration Range |
| Metformin, Phenformin, Buformin | Mitochondrial Complex I | Inhibition | mM range for significant in vitro inhibition[3] |
| Metformin | Mitochondrial Glycerophosphate Dehydrogenase | Inhibition | Therapeutic concentrations |
| Metformin, Phenformin | Dihydrofolate Reductase (E. coli) | Competitive Inhibition | mM range for metformin, µM range for phenformin[5] |
Note: These concentrations are for the specified biguanides and may not directly translate to this compound. They serve to illustrate the potential for enzyme inhibition by this class of compounds.
Experimental Protocols
Protocol: Acetone Precipitation to Remove this compound Interference in Protein Assays
This protocol is adapted from standard protein precipitation methods and can be used to separate proteins from interfering substances like this compound before quantification.[6]
Materials:
-
Sample containing protein and this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer compatible with the protein assay (e.g., PBS)
Procedure:
-
Transfer 100 µL of your sample to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetone to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Wash the pellet by adding 500 µL of ice-cold acetone, vortexing briefly, and centrifuging again at 15,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your downstream protein assay.
-
Proceed with your chosen protein quantification assay.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Potential mechanisms of this compound interference in biochemical assays.
References
- 1. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the In Vitro Efficacy of Picloxydine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vitro efficacy of Picloxydine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cationic biguanide antiseptic that exerts its antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes. Its positively charged molecules bind to the negatively charged components of the bacterial cell wall and plasma membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.
Q2: We are observing lower than expected in vitro activity of our this compound solution. What are some potential causes?
Several factors can influence the in vitro efficacy of this compound. Consider the following:
-
pH of the medium: The cationic nature of this compound means its activity can be influenced by the pH of the experimental medium. Ensure the pH is within the optimal range for this compound activity, which is generally neutral to slightly alkaline.
-
Presence of interfering substances: Anionic compounds in the culture medium, such as detergents or certain proteins, can neutralize the positive charge of this compound, reducing its effective concentration.
-
Storage and handling: Improper storage of this compound solutions can lead to degradation. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1]
-
Bacterial strain variability: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to this compound. For instance, Pseudomonas aeruginosa has been reported to be more resistant than other gram-negative bacteria.[2][3]
Q3: Can the efficacy of this compound be enhanced by combining it with other antimicrobial agents?
Yes, combining this compound with other antimicrobial agents can lead to synergistic or additive effects, potentially increasing its efficacy and overcoming resistance. As this compound and Chlorhexidine are both biguanides, data from Chlorhexidine studies can provide valuable insights. For example, studies on the related biguanide, Chlorhexidine, have shown synergistic effects when combined with antibiotics such as minocycline, doxycycline, meropenem, and ciprofloxacin against multidrug-resistant bacteria.[2][3]
Q4: Are there novel drug delivery systems that can improve the in vitro performance of this compound?
Encapsulating this compound in drug delivery systems like nanoparticles or liposomes can enhance its in vitro efficacy. These systems can offer several advantages:
-
Sustained Release: Nanoparticle formulations can provide a sustained release of this compound over time, maintaining an effective concentration for a longer duration.[4]
-
Enhanced Stability: Encapsulation can protect this compound from degradation and interaction with interfering substances in the experimental medium.
-
Improved Interaction with Bacteria: Nano-sized carriers can potentially improve the interaction of this compound with bacterial cells. For instance, chitosan-containing liposomes have been shown to enhance the antimicrobial activity of chlorhexidine.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the bacterial inoculum to a 0.5 McFarland standard for all experiments to ensure reproducibility. |
| Binding to Plasticware | Cationic molecules like this compound can adhere to the surface of standard polystyrene microplates. Consider using low-binding plates or pre-treating plates with a blocking agent. |
| Inactivation by Media Components | If the culture medium contains high concentrations of anionic molecules, consider using a different, less inhibitory medium for your assays. |
Issue 2: Lack of Synergy in Combination Studies
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Ratios | The synergistic effect of two drugs is often dependent on their concentration ratio. Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio. |
| Incorrect Interpretation of Results | Ensure you are correctly calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic.[7][8][9] |
| Antagonistic Interaction | Not all drug combinations are synergistic. It is possible that the chosen combination is additive (FICI > 0.5 to 4) or even antagonistic (FICI > 4).[8][9] |
Quantitative Data Summary
The following table summarizes the synergistic activity of the related biguanide, Chlorhexidine, in combination with various antibiotics against multidrug-resistant Acinetobacter baumannii. This data can serve as a guide for selecting potential synergistic partners for this compound.
| Antibiotic | Fractional Inhibitory Concentration Index (FICI) Range | Interpretation | Reference |
| Minocycline | ≤ 0.5 in >50% of isolates | Synergistic | [2][3] |
| Doxycycline | ≤ 0.5 in >50% of isolates | Synergistic | [2][3] |
| Meropenem | ≤ 0.5 in >50% of isolates | Synergistic | [2][3] |
| Ciprofloxacin | ≤ 0.5 in >50% of isolates | Synergistic | [2][3] |
| Imipenem | Indifferent in 10% of isolates | Additive/Indifferent | [2][3] |
| Levofloxacin | Indifferent in 3.33% of isolates | Additive/Indifferent | [2][3] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the synergistic interaction between this compound and a second antimicrobial agent.
Materials:
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Appropriate sterile culture broth (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the culture broth along the rows of the 96-well plate.
-
Prepare serial two-fold dilutions of the second antimicrobial agent in the culture broth along the columns of the 96-well plate.
-
The resulting plate will contain a matrix of concentrations of both agents. Include wells with each agent alone as controls, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature and duration for the test organism.
-
Determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula: FIC = MIC of agent in combination / MIC of agent alone
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of second agent
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4), or Antagonism (FICI > 4).[7][8][9]
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
This protocol describes a dialysis membrane method to evaluate the in vitro release profile of this compound from a nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Shaking incubator or water bath
-
Method for quantifying this compound concentration (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume and concentration of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a vessel containing a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples.
-
Calculate the cumulative percentage of this compound released over time.
Visualizations
Caption: Workflow for determining synergistic interactions using a checkerboard assay.
Caption: Enhancement of this compound's in vitro efficacy via drug delivery systems.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
- 1. Development of Solid Nanosystem for Delivery of Chlorhexidine with Increased Antimicrobial Activity and Decreased Cytotoxicity: Characterization and In Vitro and In Ovo Toxicological Screening [mdpi.com]
- 2. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan-based delivery system enhances antimicrobial activity of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Picloxydine under laboratory conditions
Disclaimer: Publicly available data on the specific degradation pathways of Picloxydine is limited. This technical support guide has been developed based on established knowledge of the degradation of Chlorhexidine, a structurally similar bisbiguanide antiseptic. The information provided should be used as a general guideline and must be supplemented with experimental data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under laboratory conditions?
A1: Based on its structural similarity to Chlorhexidine, this compound is likely susceptible to degradation via hydrolysis (both acidic and alkaline), oxidation, and photolysis. The primary degradation pathways are expected to involve the cleavage of the biguanide linkages.
Q2: What is the most common degradation product observed for bisbiguanides like this compound?
A2: For Chlorhexidine, the most frequently reported degradation product is p-chloroaniline (PCA).[1][2] It is therefore plausible that the degradation of this compound would also yield analogous aniline derivatives.
Q3: How does pH influence the hydrolytic degradation of this compound?
A3: The rate of hydrolysis for bisbiguanides is pH-dependent. In acidic conditions, direct cleavage of the biguanide bond to form p-chloroaniline (PCA) is a major pathway.[1] Under alkaline conditions, the formation of PCA may proceed through an intermediate, such as p-chlorophenylurea.[1] Aqueous solutions of the similar compound Chlorhexidine are most stable in a pH range of 5 to 7.[3]
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and conjugated systems, like this compound, are often susceptible to photolytic degradation. Exposure to UV or even ambient light over extended periods can induce degradation.[2] It is recommended to protect this compound solutions from light during storage and handling.
Q5: What are the best analytical techniques to monitor this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[1][4] A stability-indicating HPLC method should be developed and validated for this purpose.
Troubleshooting Guides
Q: I am observing rapid degradation of my this compound solution, even under ambient conditions. What could be the cause?
A:
-
Check the pH of your solution: As this compound is a bisbiguanide, its stability is pH-dependent. Solutions outside the optimal pH range (likely near neutral, similar to Chlorhexidine's stable range of pH 5-7) can lead to accelerated hydrolysis.[3]
-
Protect from light: Ensure your solution is stored in an amber vial or otherwise protected from light, as photolytic degradation can be a significant factor.[2]
-
Purity of the solvent: Ensure the water and any other solvents used are of high purity and free from metallic ions or oxidizing agents, which can catalyze degradation.
Q: My HPLC chromatogram shows several unexpected peaks after a forced degradation study. How can I identify them?
A:
-
LC-MS/MS is your friend: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will provide you with the mass-to-charge ratio and fragmentation pattern of the unknown peaks, allowing for structural elucidation.
-
Compare with known degradants of similar compounds: Based on the literature for Chlorhexidine, you can predict the masses of potential degradation products of this compound (e.g., p-chloroaniline, p-chlorophenylurea) and see if they match any of your unknown peaks.[1][2]
-
Synthesize potential degradation products: If you have a hypothesis about the structure of a degradation product, you can synthesize a reference standard and compare its retention time and mass spectrum with your unknown peak.
Q: I am having trouble achieving significant degradation in my photostability study. What can I do?
A:
-
Increase light exposure: Ensure you are exposing your sample to a sufficient intensity and duration of light as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-UV lamps.
-
Consider the physical state: Degradation is often faster in solution than in the solid state. If you are testing the solid drug substance, try dissolving it in a suitable solvent before light exposure.
-
Check for light-filtering effects: If your this compound solution is colored or becomes colored upon degradation, this can act as an internal light filter, slowing down the degradation rate. In such cases, using a more dilute solution might be beneficial.
Data Presentation
Table 1: Illustrative Degradation of a Bisbiguanide Compound (e.g., this compound) under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15 - 25 | p-chloroaniline, piperazine derivatives |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 20 - 30 | p-chloroaniline, p-chlorophenylurea |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 10 - 20 | Oxidized derivatives |
| Photolytic | UV light (254 nm) | 72 hours | Room Temp | 5 - 15 | Photodegradation products |
| Thermal | Dry Heat | 7 days | 105°C | < 5 | Minimal degradation |
Note: The data in this table is illustrative and based on general knowledge of bisbiguanide degradation. Actual degradation percentages for this compound may vary and must be determined experimentally.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of purified water.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 48 hours.
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Transfer the solution to a quartz cuvette or a suitable transparent container.
-
Control Sample: Prepare a control sample by wrapping an identical container with the this compound solution in aluminum foil to protect it from light.
-
Light Exposure:
-
Place both the sample and the control in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified in ICH Q1B guidelines.
-
Monitor the samples for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Analysis: At the end of the exposure period, withdraw aliquots from both the exposed sample and the control, dilute with the mobile phase, and analyze by HPLC.
Mandatory Visualization
References
Picloxydine Treatment Optimization: Technical Support Center
Welcome to the technical support center for Picloxydine treatment optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cationic bisbiguanide antiseptic. Its primary mechanism of action involves the electrostatic interaction of the positively charged this compound molecules with the negatively charged components of bacterial cell walls.[1] This binding disrupts the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell lysis and death.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What is a typical starting concentration and incubation time for in vitro bactericidal assays?
Based on published studies, a complete bactericidal effect against various ocular isolates has been observed with the following conditions:
-
A 15-minute incubation with a 434 µg/mL this compound solution.[4]
-
A 60-minute incubation with a 27.12 µg/mL this compound solution.
These starting points can be optimized depending on the bacterial species and the specific experimental conditions.
Q4: Is this compound effective against antibiotic-resistant bacteria?
Yes, in vitro studies have demonstrated that this compound exhibits a bactericidal effect against both antibiotic-susceptible and multidrug-resistant (MDR) strains of bacteria, including coagulase-negative Staphylococci.[4]
Troubleshooting Guides
Issue 1: High Variability in Minimal Inhibitory Concentration (MIC) Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Ensure a standardized bacterial inoculum is used for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. |
| This compound Solution Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[2][3] Avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | Certain components in the culture media may interact with this compound, reducing its effective concentration. Consider using a different type of broth or a defined minimal medium to assess potential interactions. |
| Emergence of Resistant Mutants | High variability between replicates, especially with specific antibiotics, can be due to the emergence of resistant mutants.[5] If suspected, plate the bacteria from the wells with growth onto antibiotic-free agar and re-test their susceptibility. |
| Technical Errors in Dilution | Review the serial dilution protocol to ensure accuracy. Use calibrated pipettes and ensure proper mixing at each dilution step. |
Issue 2: Inconsistent Results in Time-Kill Kinetics Assays
| Potential Cause | Troubleshooting Step |
| Inadequate Neutralization of this compound | The antimicrobial action of this compound must be stopped at each time point to get an accurate count of viable bacteria. Ensure the neutralizing agent used is effective and non-toxic to the bacteria. Validate the neutralization process before starting the assay. |
| Bacterial Clumping | Clumping of bacteria can lead to an underestimation of colony-forming units (CFUs). Gently vortex the bacterial suspension before each sampling and dilution step. |
| Suboptimal Sampling and Plating | Ensure that samples are taken at the exact time points and that the dilutions are plated immediately. Any delay can affect the accuracy of the results. |
| Incorrect Growth Phase of Bacteria | The susceptibility of bacteria to antimicrobial agents can vary with their growth phase. Start the experiment with bacteria in the exponential growth phase for consistent results. |
Issue 3: Unexpected Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| High Background Signal | High background can be caused by high cell density or overly forceful pipetting during cell seeding.[6] Optimize the cell seeding density and handle the cell suspension gently. |
| Reagent Toxicity | Some assay reagents, like certain DNA-binding dyes, can be cytotoxic, especially with longer incubation times.[1] If using a real-time assay, ensure the chosen dye has low cytotoxicity over the experimental duration. |
| Interaction of this compound with Assay Reagents | This compound may interfere with the assay components (e.g., fluorescent dyes, enzymes). Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. |
| Incorrect Incubation Time | Cytotoxicity can be time-dependent. If no effect is observed, consider extending the incubation period. Conversely, if all cells are dead, shorten the incubation time to determine the EC50. |
Data Presentation
Table 1: Summary of this compound Bactericidal Activity from In Vitro Studies
| Bacterial Type | This compound Concentration (µg/mL) | Incubation Time (minutes) | Outcome | Reference |
| Ocular Isolates (various) | 434 | 15 | Complete bactericidal effect | [4] |
| Ocular Isolates (various) | 27.12 | 60 | Complete bactericidal effect | |
| Staphylococci (antibiotic-resistant and susceptible) | ≥13.56 | Not specified | Bactericidal effect | [4] |
| E. coli | 54.25 | 24 hours | Minimal inhibitory concentration | |
| P. luteola | 13.56 | 24 hours | Minimal inhibitory concentration |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial culture in exponential growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at the optimal temperature for the bacterium until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension to the final desired concentration (typically 5 x 10^5 CFU/mL) in MHB.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Leave a column of wells with broth only as a negative (growth) control.
-
Leave another column with broth and the highest concentration of the solvent used for the this compound stock as a solvent control.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and the control wells.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Time-Kill Kinetics Assay
Materials:
-
This compound stock solution
-
Bacterial culture in exponential growth phase
-
Sterile broth medium
-
Sterile neutralizing solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
Procedure:
-
Prepare Cultures:
-
Prepare a bacterial suspension adjusted to a specific CFU/mL (e.g., 1 x 10^6 CFU/mL) in sterile broth.
-
-
Set Up Experimental Tubes:
-
Prepare tubes containing the broth medium with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a control tube with no this compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Neutralization and Plating:
-
Immediately transfer the aliquot to a tube containing a sterile neutralizing solution to stop the antimicrobial activity of this compound.
-
Perform serial dilutions of the neutralized sample in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at the optimal temperature for the bacterium for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for Determining the Minimal Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for a Time-Kill Kinetics Assay with this compound.
Caption: Simplified Mechanism of Action for this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. idexx.dk [idexx.dk]
- 5. journals.asm.org [journals.asm.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Refining Picloxydine Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Picloxydine in various cell line experiments. The information is designed to assist in refining treatment protocols and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on studies with structurally similar biguanides like chlorhexidine, a broad range of concentrations should be tested. Initial pilot studies could explore concentrations from low micromolar (µM) to millimolar (mM) ranges to establish a dose-dependent effect. For instance, studies on chlorhexidine have shown cytotoxic effects in the range of 0.0024% to 0.02%, which can be used as a starting point for calculation.
Q2: What is the appropriate solvent for dissolving this compound powder for in vitro studies?
A2: this compound dihydrochloride is generally soluble in water and cell culture media. For stock solutions, sterile, deionized water or phosphate-buffered saline (PBS) can be used. It is recommended to prepare a concentrated stock solution, which can then be further diluted to the final working concentrations in the cell culture medium. Always ensure the final concentration of any solvent, if used, is non-toxic to the cells.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: While specific stability data for this compound in cell culture media is not extensively published, biguanide compounds can exhibit varying stability. Aqueous solutions of similar compounds like chlorhexidine are most stable within a pH range of 5 to 7[1]. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment. For longer-term treatments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Based on the effects of other biguanides on cell lines, you might observe several morphological changes indicative of cytotoxicity. These can include cell rounding, detachment from the culture surface (for adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies. At higher concentrations or after prolonged exposure, signs of necrosis such as cell swelling and lysis may be observed.
Q5: What is the likely mechanism of action of this compound in cancer cell lines?
A5: The precise mechanism of this compound in cancer cells is not well-elucidated. However, as a biguanide, it may share mechanisms with other compounds in this class, such as metformin and phenformin. A primary proposed mechanism is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation[2][3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable cytotoxic effect | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- this compound has degraded in the medium. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the duration of the treatment.- Test on a different, known sensitive cell line as a positive control.- Prepare fresh this compound solutions for each experiment and consider periodic media changes for long-term assays. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors when adding this compound.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix gently after adding the compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Precipitate forms in the culture medium after adding this compound | - this compound concentration exceeds its solubility in the medium.- Interaction with components in the serum or medium. | - Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium.- Try preparing the final dilution in a serum-free medium first, then add serum if necessary.- Filter-sterilize the final this compound-containing medium. |
| Contamination in treated wells | - Contamination of the this compound stock solution.- Compromised sterile technique during media changes. | - Filter-sterilize the this compound stock solution before use.- Adhere to strict aseptic techniques during all experimental manipulations[4]. |
| Inconsistent results with cytotoxicity assays (e.g., MTT vs. LDH) | - Different assays measure different aspects of cell death.- Interference of this compound with the assay reagents. | - Use multiple cytotoxicity assays to get a comprehensive view of the cellular response.- Run appropriate controls, including wells with this compound and assay reagents but no cells, to check for direct chemical interference. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolving: Add sterile, deionized water or PBS to the powder to achieve a high-concentration stock solution (e.g., 100 mM).
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent other than the medium is used.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound cytotoxicity studies.
References
Validation & Comparative
Comparative Efficacy of Picloxydine and Sulfacetamide in Trachoma Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Picloxydine and Sulfacetamide, two topical anti-infective agents that have been investigated for the treatment of trachoma, a leading cause of infectious blindness caused by the bacterium Chlamydia trachomatis. The following sections detail their mechanisms of action, available efficacy data, and relevant experimental protocols to inform further research and development in this critical area.
Mechanism of Action
Sulfacetamide: Sulfacetamide is a sulfonamide antibiotic. Its mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfacetamide prevents the growth and replication of susceptible bacteria like Chlamydia trachomatis.[2]
Quantitative Efficacy Data
A direct, head-to-head clinical trial comparing this compound and Sulfacetamide for trachoma treatment was conducted by Obikili et al. in 1988. Unfortunately, the detailed quantitative results of this double-blind study are not widely available in published literature.
To provide some context for the anti-chlamydial activity of sulfonamides, the following table includes in vitro susceptibility data for sulfamethoxazole, a related sulfonamide, against Chlamydia suis. It is important to note that this is a different, though related, chlamydial species and a different sulfonamide, and therefore these data should be interpreted with caution as a proxy for the efficacy of sulfacetamide against Chlamydia trachomatis. Data for the direct in vitro efficacy of this compound against Chlamydia trachomatis is currently unavailable in the public domain.
| Compound | Organism | Assay Type | Efficacy Metric | Value (µg/mL) | Citation |
| This compound | Chlamydia trachomatis | - | MIC | Data Not Available | - |
| Sulfamethoxazole | Chlamydia suis (Strain S45/6) | In Vitro Cell Culture | MIC | 0.0039 | [3][4] |
| Sulfamethoxazole | Chlamydia suis (Field Strains) | In Vitro Cell Culture | MIC | 64 - 256 | [3][4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed experimental protocols from the direct comparative study of this compound and Sulfacetamide are not available. However, based on established methodologies for trachoma research, representative protocols for in vitro and in vivo evaluation are described below.
In Vitro Susceptibility Testing of Chlamydia trachomatis
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against C. trachomatis in a cell culture model.
-
Cell Culture: McCoy cells (or another susceptible cell line) are seeded in 96-well microtiter plates and grown to confluence.
-
Chlamydia Inoculum Preparation: A stock of C. trachomatis elementary bodies (EBs) is thawed and diluted to a concentration that results in a high percentage of infected cells.
-
Infection: The cell culture medium is removed, and the cells are inoculated with the C. trachomatis EB suspension. The plate is then centrifuged to facilitate infection.
-
Drug Application: After a short incubation period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound (e.g., this compound or Sulfacetamide) is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for the chlamydial developmental cycle to proceed.
-
Staining and Visualization: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody against a chlamydial antigen or iodine for glycogen).
-
MIC Determination: The wells are examined under a microscope to determine the lowest concentration of the drug that completely inhibits the formation of chlamydial inclusions.[5][6][7]
Animal Model of Ocular Trachoma (Cynomolgus Monkey)
The cynomolgus monkey model is a well-established system for studying trachoma pathogenesis and evaluating therapeutic interventions.
-
Animal Model: Adult cynomolgus monkeys are used as they develop a clinical disease that closely resembles human trachoma.
-
Inoculation: A suspension of live Chlamydia trachomatis (trachoma-causing serovars) is inoculated onto the conjunctiva of the monkeys. To mimic the chronic nature of human trachoma, repeated inoculations may be performed.
-
Treatment: Following the establishment of infection and clinical signs of trachoma (e.g., follicular conjunctivitis), topical treatment with ophthalmic solutions of the test compounds (e.g., this compound or Sulfacetamide) is initiated. The treatment regimen typically involves multiple daily instillations over several weeks.
-
Clinical Evaluation: The severity of trachoma is periodically assessed using a standardized grading system for conjunctival inflammation, follicles, and scarring.
-
Microbiological Evaluation: Conjunctival swabs are collected at various time points to determine the presence and load of Chlamydia trachomatis through culture or nucleic acid amplification tests (NAATs).
-
Histopathological Analysis: At the end of the study, conjunctival tissue may be collected for histopathological examination to assess the inflammatory infiltrate and the extent of scarring.[8][9][10]
Visualizations
References
- 1. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 4. Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of the Standard Chlamydia trachomatis Culture Method Is Improved After One Additional In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays of the efficacy of antimicrobial agents in controlling Chlamydia trachomatis propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing of Clinical Isolates of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An animal model for cicatrizing trachoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An animal model of trachoma II. The importance of repeated reinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Picloxydine and Other Biguanide Antiseptics
In the landscape of antiseptic agents, the biguanide family stands out for its broad-spectrum antimicrobial efficacy. This guide provides a detailed comparison of Picloxydine with two other prominent biguanides, Chlorhexidine and Polyhexanide (PHMB), focusing on their chemical structures, mechanisms of action, antimicrobial performance, and cytotoxic profiles. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further research and application.
Chemical Structure and Mechanism of Action
This compound, Chlorhexidine, and Polyhexanide, while all members of the biguanide class, possess distinct structural features that influence their antiseptic properties.
This compound is a bisbiguanide that is structurally similar to chlorhexidine.[1] Its chemical formula is C20H24Cl2N10.[2]
Chlorhexidine is a cationic bis-guanide with the chemical formula C22H30Cl2N10.[] The molecule consists of two symmetrical 4-chlorophenyl rings and two biguanide groups connected by a central hexamethylene bridge.[][4]
Polyhexanide (PHMB) is a polymer, specifically a polyhexamethylene biguanide, with the molecular formula (C8H17N5)n·HCl.[5] Its structure is characterized by repeating biguanide units linked by hexamethylene hydrocarbon chains.[5][6]
The primary mechanism of action for all three biguanides involves the disruption of microbial cell membranes. As cationic molecules, they are electrostatically attracted to the negatively charged components of bacterial cell walls.[7][8] This interaction leads to an increase in membrane permeability, leakage of intracellular contents, and ultimately, cell death.[][5][8] At lower concentrations, chlorhexidine can have a bacteriostatic effect, while at higher concentrations, it is bactericidal due to the precipitation of cytoplasmic components.[][7] PHMB has also been shown to bind to microbial DNA and RNA, interfering with replication and transcription.[5] this compound's mechanism is described as an electrostatic binding to the bacterial cell wall, leading to its destruction and subsequent cell lysis.[8]
Comparative Antimicrobial Efficacy
The antimicrobial spectrum and potency of these biguanides have been evaluated in various studies. The following tables summarize key quantitative data from this research.
| Antiseptic | Concentration | Test Organism(s) | Outcome |
| This compound | ≥13.56 µg/mL | Staphylococci (antibiotic-resistant and susceptible) | Minimum Inhibitory Concentration (MIC)[9][10] |
| 54.25 µg/mL | E. coli | MIC for 24h growth inhibition[9] | |
| 13.56 µg/mL | P. luteola | MIC for 24h growth inhibition[9] | |
| >217.00 µg/mL | P. aeruginosa | Grew in liquid medium at this concentration[9] | |
| Chlorhexidine | ≥ 1 µg/L | Gram-positive bacteria | Effective concentration[7] |
| 10 to >73 µg/mL | Gram-negative bacteria and fungi | Required concentration[7] | |
| Polyhexanide (PHMB) | Not specified | S. aureus, E. coli, P. aeruginosa | High antimicrobial efficacy[11][12] |
A study comparing this compound and Chlorhexidine mouthrinses found that while a higher concentration of this compound was more effective at suppressing oral flora, Chlorhexidine demonstrated greater inhibition of plaque development, suggesting that structural differences play a significant role in their specific applications.[13]
Cytotoxicity Profile
A critical aspect of any antiseptic is its safety profile and potential for cytotoxicity to human cells.
| Antiseptic | Cell Lines | Observation |
| Polyhexanide (PHMB) | Human keratinocytes (HaCaTs) and murine fibroblasts (L929) | High toxicity even at low concentrations.[11][12][14] |
| Polyaminopropyl biguanide (PAPB) (for comparison) | Human keratinocytes (HaCaTs) and murine fibroblasts (L929) | No or low cytotoxicity detected after 72 hours.[11][12][14] |
It is important to note that even small changes in the chemical structure of biguanides can dramatically affect their efficacy and toxicity.[11][12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are summaries of the experimental methodologies employed in the comparative studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is a standard measure of antiseptic potency. A common method used in the cited studies is the broth microdilution test.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay
Cytotoxicity is often assessed using standardized in vitro methods, such as those outlined in ISO 10993-5.
Workflow for in vitro cytotoxicity assessment.
Signaling Pathways and Logical Relationships
The interaction of biguanide antiseptics with bacterial cells follows a logical sequence of events leading to cell death.
Mechanism of action of biguanide antiseptics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Chlorhexidine | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 8. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of polyaminopropyl biguanide and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vivo comparison of chlorhexidine and this compound mouthrinses: a possible association between chemical structure and antiplaque activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Picloxydine's Impact on Bacterial Cell Membranes
For Immediate Release
This guide provides a comprehensive comparison of the antiseptic agent Picloxydine and its impact on bacterial cell membranes, benchmarked against three common alternatives: Chlorhexidine, Polyhexanide (PHMB), and Benzalkonium Chloride. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antibacterial agents.
Executive Summary
This compound, a bisbiguanide antiseptic, demonstrates effective disruption of bacterial cell membranes, a mechanism shared with its counterparts Chlorhexidine, Polyhexanide, and Benzalkonium Chloride. All four compounds are cationic molecules that electrostatically interact with the negatively charged components of bacterial cell walls and membranes. This interaction leads to a cascade of events including membrane destabilization, increased permeability, and ultimately, cell lysis. While their fundamental mechanism is similar, variations in their chemical structures may influence their efficacy against different bacterial species and the extent of membrane damage. This guide presents available quantitative data, detailed experimental protocols for assessing membrane damage, and visual representations of the underlying processes.
Mechanism of Action: A Comparative Overview
The primary antibacterial action of this compound and its alternatives is the disruption of the bacterial cell membrane's structural and functional integrity.
-
This compound : As a cationic molecule, this compound binds to the negatively charged bacterial cell wall.[1] This electrostatic interaction leads to destructive effects on the cell wall and plasma membrane, causing cell lysis and the release of intracellular contents.[1][2]
-
Chlorhexidine : This well-documented antiseptic also carries a positive charge at physiological pH, allowing it to bind to negatively charged bacterial cell walls.[3] At low concentrations, it exhibits a bacteriostatic effect by increasing membrane permeability, while at higher concentrations, it is bactericidal, causing the cytoplasmic contents to congeal.
-
Polyhexanide (PHMB) : PHMB is a cationic polymer that interacts with the negatively charged phospholipids in the bacterial cell membrane. This disrupts membrane integrity, leading to the leakage of cellular components and cell death.
-
Benzalkonium Chloride : This quaternary ammonium compound disrupts the cell membrane by intercalating its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity and leakage of cytoplasmic contents.[4][5][6]
Quantitative Assessment of Antibacterial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and its alternatives against various bacterial strains. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound | Chlorhexidine | Polyhexanide | Benzalkonium Chloride |
| Staphylococcus aureus | ≥13.56[2] | - | - | - |
| Staphylococcus epidermidis | ≥13.56[2] | - | - | - |
| Pseudomonas aeruginosa | - | - | - | - |
| Escherichia coli | - | - | - | 45 ± 5[4] |
Data for a direct comparison across all four agents for the same strains under identical conditions is limited in the reviewed literature.
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | This compound | Chlorhexidine | Polyhexanide | Benzalkonium Chloride |
| Staphylococcus aureus | 15.6-31.2[2] | - | - | - |
| Staphylococcus epidermidis | 15.6-31.2[2] | - | - | - |
| Gram-negative isolates | Bactericidal effect demonstrated[1] | - | - | - |
Experimental Protocols for Assessing Membrane Integrity
The following are detailed methodologies for key experiments used to validate the impact of antimicrobial agents on bacterial cell membranes.
Membrane Potential Assay
This assay measures the electrical potential difference across the bacterial membrane. Depolarization of this potential is an indicator of membrane damage.
-
Principle : The fluorescent dye, such as DiSC3(5) or DiOC2(3), is taken up by polarized bacterial cells and exhibits quenched fluorescence at high intracellular concentrations. When the membrane is depolarized by an antimicrobial agent, the dye is released, resulting in an increase in fluorescence.
-
Protocol :
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS or HEPES).
-
Load the cells with the membrane potential-sensitive dye (e.g., DiSC3(5) at 1-5 µM) in the dark.
-
Add the antiseptic agent at various concentrations.
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
A protonophore like CCCP can be used as a positive control for complete depolarization.
-
Outer Membrane Permeability Assay
This assay assesses the integrity of the outer membrane of Gram-negative bacteria.
-
Principle : The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.
-
Protocol :
-
Prepare a suspension of Gram-negative bacteria in the logarithmic growth phase.
-
Wash and resuspend the cells in a buffer (e.g., 5 mM HEPES).
-
Add NPN to the bacterial suspension (final concentration typically 10-20 µM).
-
Measure the baseline fluorescence.
-
Add the antiseptic agent and immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence corresponds to increased outer membrane permeability.
-
Inner Membrane Permeability Assay
This assay determines the integrity of the inner (cytoplasmic) membrane.
-
Principle : Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate cells with intact membranes. When the inner membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in red fluorescence.
-
Protocol :
-
Prepare a bacterial suspension as described above.
-
Treat the bacterial cells with the antiseptic agent for a defined period.
-
Add propidium iodide (typically 1-5 µg/mL) to the cell suspension.
-
Incubate for a short period in the dark.
-
Measure the fluorescence intensity using a fluorometer or visualize stained cells using fluorescence microscopy. An increase in red fluorescence indicates compromised inner membrane integrity.
-
Electron Microscopy for Morphological Analysis
Electron microscopy provides direct visual evidence of structural damage to the bacterial cell envelope.
-
Principle : Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the ultrastructural changes in bacterial cells following exposure to antimicrobial agents.
-
Protocol (General Steps for TEM) :
-
Treat bacterial cells with the antiseptic at the desired concentration and duration.
-
Fix the cells with a primary fixative (e.g., glutaraldehyde).
-
Post-fix with a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol or acetone.
-
Infiltrate and embed the samples in a resin (e.g., Epon).
-
Prepare ultrathin sections using an ultramicrotome.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).
-
Visualize the sections using a Transmission Electron Microscope. Look for changes such as membrane blebbing, detachment of the membrane from the cell wall, cytoplasmic leakage, and cell lysis. A study on this compound utilized a two-beam scanning ion-electron microscope to study the ultrastructure of bacterial cells.[1]
-
Visualizing the Impact: Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and experimental workflows.
Caption: General mechanism of cationic antiseptics.
Caption: Membrane permeability assay workflow.
Caption: Electron microscopy sample preparation.
Conclusion
References
- 1. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro comparison of the effectiveness of polihexanide and chlorhexidine against canine isolates of Staphylococcus pseudintermedius, Pseudomonas aeruginosa and Malassezia pachydermatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unraveling Cross-Resistance: A Comparative Analysis of Picloxydine and Other Antimicrobials
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antiseptics and antibiotics is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of picloxydine, a bisbiguanide antiseptic, and other antimicrobial agents, supported by available experimental data to shed light on its performance and the landscape of cross-resistance.
This compound has demonstrated efficacy against both antibiotic-susceptible and antibiotic-resistant bacteria, making it a valuable tool in clinical settings, particularly in ophthalmology.[1] Its primary mechanism of action involves an electrostatic interaction with the bacterial cell wall, leading to membrane disruption and cell lysis. While this broad-spectrum activity is advantageous, the potential for the development of resistance and cross-resistance with other antimicrobials necessitates a thorough investigation.
Comparative Efficacy: Minimum Inhibitory Concentrations
Quantitative data on the cross-resistance profile of this compound remains limited in publicly available literature. However, existing studies provide valuable insights into its intrinsic activity against resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates, including multidrug-resistant (MDR) strains.
| Bacterial Species | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Staphylococcus spp. | Antibiotic-Susceptible & Resistant | ≥13.56 | [1] |
| Pseudomonas aeruginosa | Multidrug-Resistant | Not specified | |
| Escherichia coli | Not specified | Not specified |
Note: The table will be populated with more specific data as it becomes available in published research.
Investigating the Mechanisms of Resistance
The development of resistance to biguanides, such as this compound and its structural relative chlorhexidine, is often associated with mechanisms that reduce the effective concentration of the drug at its target site. One of the most common mechanisms is the overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the bacterial cell.
While specific studies on this compound's effect on efflux pump expression are not yet prevalent, research on other biguanides provides a logical framework for investigation. For instance, cross-resistance between chlorhexidine and certain antibiotics has been linked to the upregulation of specific efflux pumps.
Experimental Protocols for Investigating Cross-Resistance
To rigorously assess the potential for cross-resistance between this compound and other antimicrobials, standardized experimental protocols are essential. The following methodologies are fundamental to generating reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of this compound and the comparator antimicrobials in a suitable cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Culture the test bacterial strains overnight and dilute the suspension to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of a microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Induction of Resistance Studies
To investigate the potential for acquired resistance and cross-resistance, bacterial strains can be serially passaged in the presence of sub-lethal concentrations of this compound:
-
Baseline Susceptibility: Determine the initial MIC of this compound and a panel of other antimicrobials for the test organism.
-
Serial Passage: Inoculate the bacterial strain into a broth containing a sub-MIC concentration of this compound (e.g., 0.5x MIC).
-
Incremental Exposure: After incubation, passage the culture to a fresh broth with a slightly higher concentration of this compound. Repeat this process for a defined number of passages or until a significant increase in MIC is observed.
-
Cross-Resistance Assessment: Determine the MICs of the other antimicrobials against the this compound-adapted strain to identify any changes in susceptibility.
Visualizing Experimental Workflows and Potential Pathways
To clearly illustrate the process of investigating cross-resistance, the following diagrams are provided.
Figure 1: A flowchart outlining the key steps in a cross-resistance investigation.
While specific signaling pathways for this compound resistance are yet to be fully elucidated, a general model for biguanide resistance can be proposed, often involving the upregulation of efflux pumps.
Figure 2: A conceptual diagram of a potential efflux pump-mediated resistance mechanism to this compound.
Conclusion
The available data indicates that this compound is an effective antiseptic against a range of bacteria, including those resistant to conventional antibiotics. However, the potential for the development of cross-resistance, likely through mechanisms such as efflux pump upregulation, warrants further in-depth investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to conduct systematic studies. A more comprehensive understanding of the cross-resistance profile of this compound is crucial for its judicious use and for the development of strategies to mitigate the emergence and spread of antimicrobial resistance. As more research becomes available, this guide will be updated to provide the scientific community with the latest findings.
References
An In Vitro Comparative Analysis of Picloxydine and Other Ophthalmic Antiseptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the ophthalmic antiseptic picloxydine with two other commonly used agents: povidone-iodine and chlorhexidine. The information is compiled from various in vitro studies to assist researchers and professionals in drug development in understanding the comparative performance of these antiseptics. This document summarizes key data on antimicrobial efficacy and cytotoxicity, details common experimental protocols, and visualizes relevant biological and experimental workflows.
Antimicrobial Efficacy
The primary function of an ophthalmic antiseptic is to eliminate or inhibit the growth of microorganisms on the ocular surface. The in vitro efficacy of these agents is commonly determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Summary: Antimicrobial Efficacy
| Antiseptic | Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Citation(s) |
| This compound | Staphylococci (including MDR strains) | ≥13.56 | 15.6 - 31.2 | [1][2] |
| E. coli, P. luteola, P. aeruginosa | Effective | - | [1][2] | |
| Povidone-Iodine | S. epidermidis, S. viridans, P. aeruginosa, S. aureus (MSSA & MRSA), C. albicans | - | Effective at various concentrations and exposure times | [3] |
| Chlorhexidine | Gram-positive and Gram-negative bacteria | - | Generally effective, with some reports of resistance in MRSA and fungi | [4] |
MDR: Multidrug-resistant; MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus. Note: Direct comparative studies with uniform methodologies are limited; therefore, data is synthesized from multiple sources.
This compound has demonstrated broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of staphylococci.[1][2] Studies have shown its bactericidal effect at concentrations as low as 15.6 µg/mL.[2] Furthermore, a commercially available form of this compound (434 µg/mL) resulted in a total loss of colony-forming units for all tested isolates, including Pseudomonas aeruginosa, after a 15-minute incubation.[1]
Povidone-iodine is a widely used antiseptic with proven efficacy against a broad spectrum of bacteria and fungi.[3] Its effectiveness is dependent on concentration and exposure time.[3] Chlorhexidine is also an effective antiseptic against a variety of bacteria; however, some studies have noted the potential for resistance in certain strains like MRSA and fungi.[4]
Cytotoxicity Profile
A critical aspect of any topical ophthalmic agent is its safety profile concerning the cells of the ocular surface. In vitro cytotoxicity studies on human corneal and conjunctival epithelial cells help to assess the potential for ocular surface damage.
Data Summary: In Vitro Cytotoxicity on Ocular Cells
| Antiseptic | Cell Line(s) | Key Findings | Citation(s) |
| This compound | Human Corneal Epithelial (HCE) cells, Human Conjunctiva cells | Studies indicate cytotoxic effects of varying degrees. Detailed quantitative data for direct comparison is limited in the reviewed literature. | |
| Povidone-Iodine | Human Conjunctival cells, Bovine Corneal Endothelial cells, Rabbit Corneal Epithelial cells | Cytotoxicity is dose- and time-dependent. Concentrations of 5% can be toxic. Lower concentrations (e.g., 0.625%) show significantly higher cell survival. | |
| Chlorhexidine | Human Gingival Fibroblasts, Myoblasts, Osteoblasts | Exhibits dose- and time-dependent cytotoxicity. Concentrations ≥0.02% can lead to low cell survival rates. |
While this compound's antimicrobial properties are well-documented, comprehensive in vitro cytotoxicity data on human ocular cell lines is not as readily available in the public domain. Existing abstracts suggest that this compound, as part of a commercial formulation, does exhibit cytotoxic effects on human corneal and conjunctival cells.
Conversely, povidone-iodine and chlorhexidine have been more extensively studied for their cytotoxic potential. Povidone-iodine has been shown to be toxic to conjunctival and corneal cells at higher concentrations (e.g., 5%), with toxicity decreasing at lower dilutions. Chlorhexidine also demonstrates a dose-dependent cytotoxic effect on various cell types.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the evaluation of ophthalmic antiseptics.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial isolates are cultured on an appropriate agar medium (e.g., Columbia agar) for 24 hours at 37°C. Colonies are then suspended in a sterile broth (e.g., Trypticase Soy Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antiseptic is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no antiseptic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Human corneal or conjunctival epithelial cells are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the antiseptic. A control group with untreated cells is also maintained.
-
Incubation: The cells are incubated with the antiseptic for a predetermined period (e.g., 15 minutes, 1 hour, 24 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is often expressed as a percentage of the control group.
Visualizations
Experimental Workflow and Mechanism of Action
Caption: Workflow for MIC and MBC Determination.
Caption: General Mechanism of Action of this compound.
Conclusion
Based on the available in vitro data, this compound is an effective ophthalmic antiseptic with a broad spectrum of antimicrobial activity, comparable in its bactericidal effects to other established agents like povidone-iodine and chlorhexidine. Its efficacy against multidrug-resistant strains is a notable advantage.
However, a comprehensive understanding of its cytotoxicity profile on human ocular cells requires further investigation, as detailed, direct comparative studies are limited. While abstracts suggest a cytotoxic potential, quantitative data is needed to fully assess its safety profile in comparison to povidone-iodine and chlorhexidine.
For researchers and drug development professionals, these findings highlight the potential of this compound as a valuable ophthalmic antiseptic, while also underscoring the need for further in vitro studies to establish a complete and comparative safety and efficacy profile. Future research should focus on direct, side-by-side comparisons of these antiseptics using standardized protocols for both antimicrobial and cytotoxicity assessments on relevant human ocular cell lines. Information on the specific intracellular signaling pathways affected by these antiseptics also remains an area for future exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Anti-Inflammatory Topical Ophthalmic Treatments on In Vitro Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Preserved and Unpreserved Anti-Allergic Drugs on Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Statistical Methods for Validating Picloxydine Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical methods for validating the efficacy of Picloxydine, a broad-spectrum antiseptic primarily used in ophthalmic preparations. It offers a comparison with its main alternatives, Chlorhexidine and Povidone-Iodine, supported by available experimental data. This document is intended to assist researchers and drug development professionals in designing and evaluating studies on the antimicrobial efficacy of these compounds.
Introduction to this compound and its Alternatives
This compound is a bisbiguanide antiseptic known for its bactericidal and bacteriostatic properties. It is structurally similar to Chlorhexidine and is primarily used in eye drops for the treatment of superficial eye infections and for surgical prophylaxis.[1] Its mechanism of action involves disrupting the cytoplasmic membrane of bacterial cells.
The most common alternatives to this compound in ophthalmic antisepsis are Chlorhexidine and Povidone-Iodine.
-
Chlorhexidine: A widely used biguanide antiseptic with a broad spectrum of activity against bacteria, fungi, and some viruses. It is known for its persistent antimicrobial effect.
-
Povidone-Iodine: An iodophor that releases free iodine, a potent antimicrobial agent with a broad spectrum of activity. It is considered a standard for pre-operative ophthalmic antisepsis.
While Chlorhexidine and Povidone-Iodine are extensively studied, there is a comparative scarcity of published efficacy data for this compound, particularly in direct, head-to-head comparative trials.[2]
Quantitative Efficacy Data
The following tables summarize available in vitro efficacy data for this compound and its alternatives against common ocular pathogens. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Ocular Isolates
| Microorganism | This compound MIC (µg/mL) | Reference |
| Staphylococci (Coagulase-Negative) | ≥13.56 | [3] |
| Staphylococcus aureus | ≥13.56 | [3] |
| Escherichia coli | 54.25 | [3] |
| Pseudomonas luteola | 13.56 | [3] |
| Pseudomonas aeruginosa | >217.00 | [3] |
Table 2: Comparative in vitro Efficacy of Ophthalmic Antiseptics (Data from various sources)
| Antiseptic | Concentration | Test Method | Target Microorganism | Efficacy Metric | Result | Reference |
| This compound | 434 µg/mL (0.0434%) | Time-Kill Assay | S. aureus, CoNS, E. coli, P. aeruginosa | Time to total loss of CFU | 15 minutes | [3] |
| Chlorhexidine | 0.1% | Time-Kill Assay | P. aeruginosa | Bactericidal Time | < 1 minute | [4] |
| Povidone-Iodine | 5% | In vivo | Conjunctival flora | Reduction in CFU | 60% reduction | [5] |
| Povidone-Iodine | 0.6% | Time-Kill Assay | S. aureus, P. aeruginosa | Time to >3-log10 reduction | < 1 minute | [6] |
Note: CFU = Colony Forming Units. Data for Chlorhexidine and Povidone-Iodine are provided as examples from the literature and were not part of a direct comparative study with this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Protocol (based on Budzinskaya et al., 2020): [3]
-
Preparation of Microorganism: Bacterial isolates are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The antiseptic solution (e.g., this compound) is serially diluted in a liquid nutrient medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antiseptic at which no visible bacterial growth (turbidity) is observed.
Time-Kill Assay
A time-kill assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Protocol (based on Budzinskaya et al., 2020): [3]
-
Preparation of Test Suspension: A standardized suspension of the test microorganism (e.g., 10^8 CFU/mL) is prepared.
-
Exposure: The bacterial suspension is mixed with the antiseptic solution at a specified concentration (e.g., 434 µg/mL this compound).
-
Sampling: At predetermined time intervals (e.g., 15 minutes, 60 minutes), aliquots are taken from the mixture.
-
Neutralization: The antiseptic in the aliquots is immediately neutralized to stop its antimicrobial activity. This is a critical step to ensure accurate results.
-
Plating and Incubation: The neutralized samples are serially diluted and plated on a suitable agar medium. The plates are then incubated to allow for the growth of surviving bacteria.
-
Colony Counting: The number of colony-forming units (CFU) on each plate is counted, and the log reduction in viable bacteria at each time point is calculated.
Statistical Methods for Validation
The validation of this compound efficacy data requires robust statistical analysis to ensure the reliability and significance of the findings.
Key Statistical Concepts
-
Hypothesis Testing: Formulating a null hypothesis (e.g., there is no difference in the antimicrobial efficacy of this compound and Chlorhexidine) and an alternative hypothesis. Statistical tests are then used to determine if there is enough evidence to reject the null hypothesis.
-
P-value: The probability of obtaining the observed results, or more extreme results, if the null hypothesis is true. A p-value below a predefined significance level (e.g., 0.05) is typically considered statistically significant.
-
Confidence Intervals: A range of values that is likely to contain the true population parameter. A 95% confidence interval indicates that if the study were repeated many times, 95% of the calculated confidence intervals would contain the true value.
-
Log Reduction: A common metric in antimicrobial efficacy testing, representing the logarithmic decline in the number of viable microorganisms. A 1-log reduction corresponds to a 90% decrease, a 2-log reduction to a 99% decrease, and so on.
Statistical Tests for Comparing Efficacy
The choice of statistical test depends on the study design and the type of data collected.
-
T-tests and ANOVA: Used to compare the means of two or more groups, respectively. For example, to compare the mean log reduction in bacterial counts between this compound, Chlorhexidine, and Povidone-Iodine groups.
-
Chi-squared Test: Used to analyze categorical data, such as the proportion of positive cultures after treatment with different antiseptics.
-
Regression Analysis: Can be used to model the relationship between the concentration of an antiseptic and its antimicrobial effect.
-
Survival Analysis (e.g., Kaplan-Meier curves): Can be applied to time-kill assay data to compare the time it takes for different antiseptics to achieve a certain level of bacterial killing.
Importance of Neutralization Validation
It is crucial to validate that the neutralizer used in in vitro tests effectively stops the antimicrobial activity of the antiseptic without being toxic to the test microorganisms. Statistical methods, such as comparing the recovery of microorganisms in the presence and absence of the neutralized antiseptic, should be employed to validate the neutralization process.[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound efficacy data.
Caption: Experimental workflow for a time-kill assay.
Caption: Logical flow of statistical validation.
Caption: Simplified mechanism of action of this compound.
Conclusion
The validation of this compound efficacy data relies on standardized in vitro tests such as MIC determination and time-kill assays, followed by rigorous statistical analysis. While available data suggests this compound is an effective antiseptic against a range of ocular pathogens, there is a clear need for more direct, head-to-head comparative studies against its main alternatives, Chlorhexidine and Povidone-Iodine. Such studies, employing robust experimental designs and appropriate statistical methods, would provide a clearer understanding of the relative efficacy of these important ophthalmic antiseptics. Researchers are encouraged to adhere to established protocols and to fully report their statistical methodologies to ensure the validity and reproducibility of their findings.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Comparing the in vitro efficacy of chlorhexidine and povidone-iodine in the prevention of post-surgical endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
